PTP1B-IN-14
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C27H19N5O3S4 |
|---|---|
Peso molecular |
589.7 g/mol |
Nombre IUPAC |
2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]-N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C27H19N5O3S4/c1-15-5-4-6-16(11-15)13-36-27-31-30-25(39-27)29-22(33)14-37-26-28-20-10-9-17(12-21(20)38-26)32-23(34)18-7-2-3-8-19(18)24(32)35/h2-12H,13-14H2,1H3,(H,29,30,33) |
Clave InChI |
YXXHMCHMAVOSQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)CSC3=NC4=C(S3)C=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Allosteric Binding Site of PTP1B-IN-14
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allosteric inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) with a specific focus on the inhibitor PTP1B-IN-14. This document details the allosteric binding site, quantitative data for this compound and other relevant allosteric inhibitors, detailed experimental protocols for characterization, and visual representations of key biological pathways and experimental workflows.
Introduction to PTP1B and Allosteric Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways. Its overexpression or increased activity is associated with insulin resistance, type 2 diabetes, and obesity.[1][2] Consequently, PTP1B has emerged as a significant therapeutic target. However, the development of active-site inhibitors has been challenging due to the highly conserved and charged nature of the catalytic site among protein tyrosine phosphatases, leading to issues with selectivity and bioavailability.
Allosteric inhibition presents a promising alternative strategy. Allosteric inhibitors bind to a site topographically distinct from the active site, inducing a conformational change that modulates the enzyme's activity. This approach can offer greater selectivity and improved pharmacological properties. Several allosteric sites have been identified on PTP1B, with a well-characterized pocket located approximately 20 Å from the active site.[3] this compound is a selective, allosteric inhibitor of PTP1B.[4]
The Allosteric Binding Site of PTP1B
The primary allosteric binding site of PTP1B is a hydrophobic pocket formed by helices α3, α6, and α7.[5] Binding of an allosteric inhibitor to this site induces a conformational cascade. This rearrangement disrupts the interaction between helix α7, helix α3, and loop11. The movement of helix α3 promotes an interaction between Ser190 and Tyr176, which in turn abrogates the hydrophobic interaction between Tyr176 and Trp179 in the catalytically crucial WPD loop. This cascade ultimately locks the WPD loop in an open, inactive conformation, preventing substrate binding and catalysis.[1]
Key residues that have been identified as essential for the binding of various allosteric inhibitors to this site include Leu192, Asn193, Phe196, Glu200 on helix α3, Glu276, Phe280 on helix α6, and Trp291 on helix α7.[5] Additionally, residues Val287, Gln288 of the α7 helix and Gly283, Asp284, Ser285, and Ser286 of the α6-α7 loop have been shown to be important for inhibitor binding.[6] The non-conserved nature of these residues among different PTPs provides a basis for the development of selective inhibitors.[6]
This compound: A Selective Allosteric Inhibitor
This compound has been identified as a selective inhibitor of PTP1B that targets an allosteric site.[4]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C27H19N5O3S4 | [4] |
| Molecular Weight | 589.73 g/mol | [4] |
| CAS Number | 724451-35-8 | [4] |
| SMILES | O=C(CSC1=NC2=C(S1)C=C(N3C(C4=C(C3=O)C=CC=C4)=O)C=C2)NC5=NN=C(SCC6=CC(C)=CC=C6)S5 | [4] |
Quantitative Binding Data
| Parameter | Value | Reference |
| IC50 | 0.72 μM | [4] |
| Kd | Not Publicly Available | |
| Ki | Not Publicly Available |
Signaling Pathways Involving PTP1B
PTP1B plays a critical role in attenuating signaling cascades initiated by insulin and leptin.
Insulin Signaling Pathway
Upon insulin binding, the insulin receptor (IR) autophosphorylates, leading to the phosphorylation of Insulin Receptor Substrate (IRS) proteins. Phosphorylated IRS serves as a docking site for downstream signaling molecules, including PI3K, which in turn activates Akt, leading to glucose uptake and glycogen synthesis. PTP1B dephosphorylates both the activated insulin receptor and IRS proteins, thus terminating the signal.
Caption: PTP1B's negative regulation of the insulin signaling pathway.
Leptin Signaling Pathway
Leptin binding to its receptor (LepR) activates the associated Janus kinase 2 (JAK2), which then phosphorylates the receptor and downstream Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in appetite and energy expenditure. PTP1B dephosphorylates JAK2, thereby inhibiting the leptin signaling cascade.
Caption: PTP1B's negative regulation of the leptin signaling pathway.
Experimental Protocols
Detailed methodologies for the characterization of PTP1B inhibitors are crucial for reproducible and accurate research. The following are representative protocols for key experiments.
PTP1B Enzymatic Activity Assay (Colorimetric)
This protocol describes a common method to determine the enzymatic activity of PTP1B and to screen for inhibitors using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B
-
pNPP (p-nitrophenyl phosphate)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in DMSO. Create a dilution series of the inhibitor in the assay buffer.
-
In a 96-well plate, add 10 µL of the diluted inhibitor or DMSO (for control) to each well.
-
Add 80 µL of pre-warmed (37°C) assay buffer containing PTP1B to each well to a final concentration of 0.1 µg/mL.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of pNPP solution to each well (final concentration of 2 mM).
-
Immediately measure the absorbance at 405 nm in a microplate reader at 1-minute intervals for 30 minutes at 37°C.
-
The rate of p-nitrophenol production is proportional to PTP1B activity. Calculate the initial velocity (V₀) from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for a PTP1B colorimetric enzyme assay.
Determination of Binding Affinity (Kd) by Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of an inhibitor to its target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human PTP1B
-
Test inhibitor (e.g., this compound)
-
Running Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% P20 surfactant
Procedure:
-
Immobilization of PTP1B:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject PTP1B (at ~10 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (~2000 RU).
-
Deactivate the remaining active esters with an injection of ethanolamine.
-
A reference flow cell is prepared similarly but without PTP1B immobilization.
-
-
Binding Analysis:
-
Prepare a dilution series of the test inhibitor in the running buffer.
-
Inject the different concentrations of the inhibitor over both the PTP1B-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
After each injection, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Determination of Inhibition Constant (Ki)
The inhibition constant (Ki) provides a measure of the inhibitor's potency. It can be determined through kinetic studies by measuring the enzyme's reaction velocity at different substrate and inhibitor concentrations.
Procedure:
-
Perform the PTP1B enzymatic activity assay as described above.
-
Use a range of fixed concentrations of the inhibitor and vary the concentration of the pNPP substrate for each inhibitor concentration.
-
Measure the initial reaction velocities (V₀) for each combination of inhibitor and substrate concentration.
-
Generate Lineweaver-Burk plots (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.
-
Analyze the plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
-
The Ki value can be calculated from the intercepts and slopes of the Lineweaver-Burk plots or by non-linear regression fitting of the Michaelis-Menten equation modified for the specific type of inhibition. For non-competitive inhibition, the Ki can be determined from the apparent Vmax values.
Conclusion
This compound represents a valuable tool for studying the allosteric regulation of PTP1B. The characterization of its binding to the allosteric site provides a framework for the rational design of novel, selective, and potent PTP1B inhibitors with therapeutic potential for metabolic diseases. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this field. Further investigation into the precise binding interactions and in vivo efficacy of this compound and similar compounds will be crucial for advancing our understanding of PTP1B allostery and its therapeutic applications.
References
- 1. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B | PLOS One [journals.plos.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. rcsb.org [rcsb.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - CAS:724451-35-8 - 阿镁生物 [amaybio.com]
PTP1B-IN-14: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, including those of insulin and leptin.[1][2][3] Its role in dephosphorylating the insulin receptor and downstream substrates, as well as the Janus kinase 2 (JAK2) associated with the leptin receptor, has positioned it as a significant therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[4][5][6] The development of potent and selective PTP1B inhibitors is a major focus of drug discovery efforts. PTP1B-IN-14 is a selective, allosteric inhibitor of PTP1B, offering a promising avenue for therapeutic intervention by avoiding the highly conserved active site of protein tyrosine phosphatases.[1] This document provides a comprehensive technical overview of the chemical structure, properties, and relevant experimental methodologies associated with this compound.
Chemical Structure and Physicochemical Properties
This compound is a small molecule inhibitor with a molecular formula of C27H19N5O.[1] Its chemical structure is depicted below, generated from its SMILES notation.
Figure 1: 2D Chemical Structure of this compound.
The key physicochemical and pharmacological properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C27H19N5O | [1] |
| Molecular Weight | 589.73 g/mol | [1] |
| IC50 (PTP1B) | 0.72 µM | [1] |
| Binding Site | Allosteric | [1] |
| SMILES | O=C(CSC1=NC2=C(S1)C=C(N3C(C4=C(C3=O)C=CC=C4)=O)C=C2)NC5=NN=C(SCC6=CC(C)=CC=C6)S5 | [1] |
Table 1: Physicochemical and Pharmacological Properties of this compound.
Mechanism of Action and Signaling Pathways
This compound functions as an allosteric inhibitor, meaning it binds to a site on the PTP1B enzyme distinct from the active site.[1] This binding induces a conformational change in the enzyme that ultimately reduces its catalytic activity. Allosteric inhibition is a desirable characteristic for PTP1B inhibitors as it can lead to greater selectivity over other highly homologous protein tyrosine phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP).[7]
PTP1B negatively regulates the insulin and leptin signaling pathways.[4][6] By inhibiting PTP1B, this compound is expected to enhance these signaling cascades, leading to improved glucose uptake and increased satiety, respectively.
Insulin Signaling Pathway
The insulin signaling pathway is initiated by the binding of insulin to the insulin receptor (IR), a receptor tyrosine kinase. This binding triggers the autophosphorylation of the IR, leading to the recruitment and phosphorylation of insulin receptor substrate (IRS) proteins. Phosphorylated IRS then activates downstream signaling cascades, including the PI3K/Akt pathway, which is crucial for the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake.[2] PTP1B dephosphorylates both the activated insulin receptor and IRS proteins, thus dampening the insulin signal.[8] Inhibition of PTP1B by this compound would therefore be expected to prolong the phosphorylated state of the IR and IRS, leading to enhanced downstream signaling and increased glucose uptake.[9]
Caption: Insulin signaling pathway and the inhibitory role of PTP1B.
Leptin Signaling Pathway
Leptin, a hormone primarily produced by adipose cells, signals satiety to the brain, thereby regulating food intake and energy expenditure. Leptin binds to the leptin receptor (LepR), which is associated with Janus kinase 2 (JAK2). This binding leads to the autophosphorylation and activation of JAK2, which then phosphorylates the LepR. The phosphorylated receptor serves as a docking site for Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in appetite control.[5] PTP1B dephosphorylates JAK2, thus attenuating the leptin signal.[6] Inhibition of PTP1B by this compound is expected to enhance leptin signaling, leading to a greater sense of satiety.[4]
Caption: Leptin signaling pathway and the inhibitory role of PTP1B.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on standard methodologies for evaluating PTP1B inhibitors, the following protocols can be inferred.
PTP1B Inhibition Assay (IC50 Determination)
The inhibitory activity of this compound against PTP1B is typically determined using a colorimetric assay with para-nitrophenyl phosphate (pNPP) as a substrate. The dephosphorylation of pNPP by PTP1B produces para-nitrophenol (pNP), which has a yellow color and can be quantified by measuring its absorbance at 405 nm.
Materials:
-
Recombinant human PTP1B enzyme
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
pNPP substrate solution (e.g., 10 mM in assay buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the diluted inhibitor solutions to the respective wells. For the control (100% activity) and blank wells, add 2 µL of DMSO.
-
Add 88 µL of assay buffer containing a pre-determined amount of recombinant PTP1B to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 10 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Selectivity Profiling
To assess the selectivity of this compound, similar enzymatic assays would be performed against a panel of other protein tyrosine phosphatases, particularly those with high sequence homology to PTP1B, such as TCPTP, SHP-1, and SHP-2. The IC50 values obtained for these other phosphatases would be compared to the IC50 value for PTP1B to determine the selectivity profile. Specific quantitative selectivity data for this compound is not currently available in the public domain.
Experimental Workflow: Allosteric Inhibitor Screening
The discovery of allosteric inhibitors like this compound often involves a multi-step screening process that combines computational and experimental approaches.
Caption: A general workflow for the discovery of allosteric PTP1B inhibitors.
Conclusion
This compound represents a valuable research tool for studying the role of PTP1B in various physiological and pathological processes. Its allosteric mechanism of action provides a basis for the development of more selective therapeutic agents for the treatment of type 2 diabetes and obesity. Further studies are warranted to fully elucidate its selectivity profile and its effects in cellular and in vivo models of insulin and leptin resistance. While specific experimental data for this compound is limited, the established methodologies for PTP1B inhibitor characterization provide a clear framework for its continued investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein-tyrosine Phosphatase 1B Antagonized Signaling by Insulin-like Growth Factor-1 Receptor and Kinase BRK/PTK6 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein tyrosine phosphatase 1B negatively regulates leptin signaling in a hypothalamic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PTP1B regulates leptin signal transduction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein tyrosine phosphatase-1B contributes to LPS-induced leptin resistance in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular effects of small molecule PTP1B inhibitors on insulin signaling [pubmed.ncbi.nlm.nih.gov]
PTP1B-IN-14: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. The development of selective PTP1B inhibitors has been challenging due to the highly conserved nature of its active site. PTP1B-IN-14, an allosteric inhibitor, represents a significant advancement in overcoming these challenges. This document provides a comprehensive technical overview of the discovery, mechanism of action, and key experimental data related to this compound.
Introduction to PTP1B as a Therapeutic Target
Protein tyrosine phosphatases (PTPs) are a family of enzymes that, in concert with protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins. This dynamic process is crucial for a multitude of cellular signaling pathways. PTP1B, specifically, has been identified as a critical negative regulator in the insulin signaling cascade by dephosphorylating the activated insulin receptor and its substrates.[1][2] Overactivity or overexpression of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes.[1] Consequently, the inhibition of PTP1B is a well-validated strategy for enhancing insulin sensitivity. The primary challenge in developing PTP1B inhibitors lies in achieving selectivity, particularly over the highly homologous T-cell protein tyrosine phosphatase (TCPTP), as off-target inhibition can lead to undesirable side effects.[3]
Discovery of this compound: An Allosteric Approach
This compound (also referred to as compound H3 in primary literature) was identified through a hierarchical virtual screening process designed to discover selective, allosteric inhibitors of PTP1B.[4] Targeting an allosteric site, a binding pocket distinct from the conserved active site, is a promising strategy to achieve greater selectivity and potentially more favorable drug-like properties.
Virtual Screening Workflow
The discovery of this compound involved a multi-step computational screening cascade. While the specific parameters from the primary publication were not fully accessible, a representative workflow for such a discovery process is outlined below. The process begins with a large compound library and progressively filters it down to a small number of high-probability candidates for experimental validation.
Quantitative Data for this compound
This compound has been characterized by its potent and selective inhibitory activity against PTP1B. The key quantitative metrics are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (μM) |
| PTP1B | 0.72 |
| TCPTP | >100 |
| SHP2 | >100 |
Data sourced from a review citing Yang Y, et al. J Chem Inf Model. 2021;61(9):4720-4732.[4]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C27H19N5O3S4 |
| Molecular Weight | 589.73 g/mol |
| CAS Number | 724451-35-8 |
Mechanism of Action
This compound functions as a selective, allosteric inhibitor of PTP1B.[4] This mode of action is crucial for its high selectivity.
Allosteric Inhibition
Unlike competitive inhibitors that bind to the highly conserved active site, this compound binds to a distinct allosteric site on the enzyme. This binding event induces a conformational change in the PTP1B enzyme, which in turn modulates its catalytic activity, preventing it from dephosphorylating its substrates. This mechanism avoids direct competition with substrates at the active site and is the basis for its selectivity over other phosphatases like TCPTP, which lack a homologous allosteric binding pocket.
PTP1B Signaling Pathway
PTP1B is a negative regulator of the insulin signaling pathway. By inhibiting PTP1B, this compound effectively enhances and prolongs the insulin signal.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key assays used in the characterization of this compound.
PTP1B Enzyme Inhibition Assay
This assay is used to determine the in vitro potency of inhibitors against PTP1B. A common method utilizes p-nitrophenyl phosphate (pNPP) as a chromogenic substrate.
Principle: PTP1B catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), which is yellow and can be quantified spectrophotometrically at 405 nm. The rate of pNP formation is proportional to PTP1B activity.
Materials:
-
Recombinant human PTP1B
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) solution
-
This compound (or other test compounds) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add a small volume of the diluted this compound or DMSO (for control wells) to the appropriate wells.
-
Add the PTP1B enzyme solution to all wells and pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Selectivity Assays
To determine the selectivity of this compound, similar enzyme inhibition assays are performed using other homologous phosphatases, such as TCPTP and SHP2, following the same protocol as for PTP1B but with the respective enzymes.
Synthesis of this compound
The detailed synthetic route for this compound is not publicly available in the reviewed literature. The compound is commercially available from various chemical suppliers for research purposes.
Conclusion and Future Directions
This compound is a potent and highly selective allosteric inhibitor of PTP1B, discovered through a sophisticated virtual screening approach. Its mechanism of action offers a significant advantage in overcoming the selectivity challenges that have hindered the clinical development of active-site directed PTP1B inhibitors. The favorable in vitro profile of this compound makes it a valuable tool for further research into the therapeutic potential of PTP1B inhibition for metabolic diseases. Future studies should focus on its in vivo efficacy, pharmacokinetic properties, and safety profile to fully assess its potential as a clinical candidate.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Conformation-assisted inhibition of protein-tyrosine phosphatase-1B elicits inhibitor selectivity over T-cell protein-tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Methods in Cooperation with Experimental Approaches to Design Protein Tyrosine Phosphatase 1B Inhibitors in Type 2 Diabetes Drug Design: A Review of the Achievements of This Century - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PTP1B-IN-14 in Insulin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway, making it a prime therapeutic target for type 2 diabetes and related metabolic disorders. Inhibition of PTP1B is expected to enhance insulin sensitivity. PTP1B-IN-14 is a selective, allosteric inhibitor of PTP1B with a reported IC50 of 0.72 μM.[1] This technical guide provides an in-depth overview of the role of this compound in insulin signaling, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: PTP1B as a Negative Regulator of Insulin Signaling
The insulin signaling cascade is a complex network of protein phosphorylation and dephosphorylation events that are crucial for maintaining glucose homeostasis. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on specific tyrosine residues, initiating a signaling cascade. This leads to the phosphorylation of Insulin Receptor Substrate (IRS) proteins, which in turn activate downstream pathways, including the PI3K/Akt pathway, ultimately resulting in the translocation of GLUT4 glucose transporters to the cell membrane and facilitating glucose uptake into cells.
Protein Tyrosine Phosphatase 1B (PTP1B) acts as a critical brake on this pathway by dephosphorylating the activated insulin receptor and its substrates, such as IRS-1.[2][3] Overexpression or increased activity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes. Therefore, inhibiting PTP1B presents a promising strategy to enhance insulin sensitivity and improve glycemic control.
This compound is a small molecule inhibitor designed to specifically target PTP1B. Unlike competitive inhibitors that bind to the active site, this compound is an allosteric inhibitor, binding to a site distinct from the catalytic center.[1][4][5][6] This mode of inhibition can offer advantages in terms of selectivity and overcoming challenges associated with the highly conserved and charged nature of the PTP1B active site.[4][6]
Quantitative Data for this compound
A comprehensive understanding of the potency and selectivity of this compound is essential for its evaluation as a potential therapeutic agent. The following tables summarize the available quantitative data for this inhibitor.
| Parameter | Value | Reference |
| IC50 (PTP1B) | 0.72 µM | [1] |
Table 1: In vitro potency of this compound against PTP1B.
| Phosphatase | IC50 (µM) | Selectivity (fold vs PTP1B) | Reference |
| PTP1B | 0.72 | 1 | [1] |
| TCPTP | >100 | >138 | [7] |
| SHP2 | >100 | >138 | [7] |
Table 2: Selectivity profile of this compound against other protein tyrosine phosphatases.
Signaling Pathways and Mechanism of Action
This compound enhances insulin signaling by inhibiting the dephosphorylating activity of PTP1B. This leads to a sustained phosphorylation state of the insulin receptor and its downstream effectors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
PTP1B Enzyme Inhibition Assay
This assay is used to determine the in vitro potency of this compound.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 10 µL of each inhibitor concentration to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 80 µL of assay buffer containing the PTP1B enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of pNPP solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Insulin Signaling Proteins
This method is used to assess the effect of this compound on the phosphorylation status of key proteins in the insulin signaling pathway in a cellular context.
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2 human hepatoma cells or differentiated 3T3-L1 adipocytes) to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of insulin signaling proteins (e.g., p-IR, IR, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Cell-Based Glucose Uptake Assay
This assay measures the effect of this compound on insulin-stimulated glucose uptake in cells.
Materials:
-
Differentiated 3T3-L1 adipocytes or other insulin-responsive cell lines
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Insulin
-
This compound
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed and differentiate 3T3-L1 preadipocytes in a 24-well plate.
-
Serum-starve the differentiated adipocytes for 2-4 hours.
-
Wash the cells with KRH buffer.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour in KRH buffer.
-
Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.
-
Add 2-deoxy-D-[³H]glucose or 2-NBDG and incubate for 10-15 minutes.
-
Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells.
-
If using 2-deoxy-D-[³H]glucose, measure the radioactivity in the cell lysates using a scintillation counter.
-
If using 2-NBDG, measure the fluorescence using a fluorescence plate reader.
-
Normalize the glucose uptake to the total protein content of each well.
Experimental Workflows
The following diagrams illustrate the typical workflows for the in vitro and in vivo evaluation of a PTP1B inhibitor like this compound.
Conclusion
This compound represents a promising selective, allosteric inhibitor of PTP1B. Its ability to enhance insulin signaling by preventing the dephosphorylation of key signaling molecules makes it a valuable tool for research and a potential starting point for the development of novel therapeutics for type 2 diabetes. The experimental protocols and workflows detailed in this guide provide a framework for the comprehensive evaluation of this compound and other similar inhibitors. Further in vivo studies are necessary to fully elucidate its therapeutic potential.
References
- 1. An expanded allosteric network in PTP1B by multitemperature crystallography, fragment screening, and covalent tethering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism for differential effect of protein-tyrosine phosphatase 1B on Akt versus mitogen-activated protein kinase in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PTP1B Inhibition in Enhancing Leptin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leptin resistance is a key factor in the development and maintenance of obesity. A critical negative regulator of the leptin signaling pathway is Protein Tyrosine Phosphatase 1B (PTP1B). By dephosphorylating Janus kinase 2 (JAK2), PTP1B dampens the intracellular cascade that leads to the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a crucial step in mediating leptin's effects on appetite and energy expenditure. Consequently, inhibiting PTP1B has emerged as a promising therapeutic strategy to restore leptin sensitivity. This technical guide provides an in-depth analysis of the effects of PTP1B inhibition on leptin signaling, using the well-characterized inhibitor Trodusquemine (MSI-1436) as a primary example. We present quantitative data on its efficacy, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
The Leptin Signaling Pathway and the Role of PTP1B
Leptin, a hormone primarily secreted by adipocytes, signals to the hypothalamus to regulate energy homeostasis. The binding of leptin to its receptor (LepR) initiates a signaling cascade, with the JAK2-STAT3 pathway being of principal importance.
The binding of leptin to the long form of its receptor (LepRb) induces receptor dimerization and the trans-phosphorylation and activation of associated JAK2. Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of LepRb, creating docking sites for downstream signaling molecules, most notably STAT3. Upon recruitment, STAT3 is phosphorylated by JAK2, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression, including pro-opiomelanocortin (POMC), which promotes satiety.
PTP1B acts as a crucial negative feedback regulator in this pathway by dephosphorylating and thereby inactivating JAK2.[1][2] In states of obesity-associated leptin resistance, hypothalamic PTP1B levels are often elevated, contributing to the attenuated response to leptin.[3]
References
- 1. Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 3. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
PTP1B-IN-14: A Potential Allosteric Inhibitor for Type 2 Diabetes Mellitus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator of insulin and leptin signaling pathways, making it a highly validated therapeutic target for type 2 diabetes and obesity. The development of PTP1B inhibitors, however, has been fraught with challenges, primarily concerning selectivity and cell permeability. PTP1B-IN-14 is a selective, allosteric inhibitor of PTP1B with a reported IC50 of 0.72 μM. By targeting a site distinct from the highly conserved active site, allosteric inhibitors like this compound offer a promising strategy to overcome the selectivity issues that have plagued active-site directed inhibitors, particularly concerning the closely related T-cell protein tyrosine phosphatase (TCPTP). This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols relevant to the evaluation of this compound as a potential therapeutic for type 2 diabetes.
Introduction: PTP1B as a Therapeutic Target
Protein tyrosine phosphorylation is a fundamental cellular signaling mechanism, and its dysregulation is implicated in numerous diseases, including type 2 diabetes.[1] PTP1B functions as a key negative regulator of the insulin signaling cascade by dephosphorylating the activated insulin receptor (IR) and its substrate, insulin receptor substrate-1 (IRS-1).[2][3] Elevated PTP1B activity is associated with insulin resistance, a hallmark of type 2 diabetes.[4]
Preclinical studies using PTP1B knockout mice have provided strong validation for PTP1B as a drug target. These mice exhibit enhanced insulin sensitivity, improved glucose tolerance, and resistance to high-fat diet-induced obesity.[5] Consequently, the discovery and development of potent and selective PTP1B inhibitors have been a major focus of research for the treatment of type 2 diabetes and obesity.[3]
The Challenge of Selectivity
A significant hurdle in the development of PTP1B inhibitors has been achieving selectivity, particularly over TCPTP, which shares a high degree of sequence homology in its catalytic domain with PTP1B.[6] Non-selective inhibition of TCPTP can lead to undesirable side effects. Allosteric inhibitors, which bind to less conserved sites on the enzyme, offer a promising approach to achieve high selectivity.[2]
This compound: An Allosteric Inhibitor
This compound has been identified as a selective allosteric inhibitor of PTP1B.
Mechanism of Action
Allosteric inhibitors like this compound bind to a site on PTP1B that is distinct from the active site.[2] This binding event induces a conformational change in the enzyme that ultimately leads to a reduction in its catalytic activity. This mechanism is thought to involve the stabilization of the "open," inactive conformation of the WPD loop, a critical mobile element for catalysis. By locking the enzyme in an inactive state, allosteric inhibitors prevent the dephosphorylation of the insulin receptor and its substrates, thereby enhancing insulin signaling.[2][7]
Diagram of the PTP1B Allosteric Inhibition Mechanism
Caption: Allosteric inhibition of PTP1B by this compound.
Quantitative Data
While comprehensive in vivo and pharmacokinetic data for this compound are not publicly available, the following table summarizes the known in vitro activity.
| Parameter | Value | Reference |
| IC50 (PTP1B) | 0.72 μM | [MedchemExpress] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of PTP1B inhibitors like this compound.
In Vitro PTP1B Enzymatic Assay (Non-competitive Inhibition)
This protocol is designed to determine the IC50 value of a non-competitive inhibitor.
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the this compound dilutions to the test wells. Add 2 µL of DMSO to the control wells.
-
Add 88 µL of Assay Buffer containing a fixed concentration of recombinant PTP1B to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of pNPP solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals for 15-30 minutes at 37°C using a microplate reader.
-
Calculate the rate of pNPP hydrolysis for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow for PTP1B Enzymatic Assay
Caption: Workflow of the in vitro PTP1B enzymatic assay.
In Vivo Efficacy in a Diabetic Mouse Model
High-fat diet (HFD)-induced or db/db diabetic mice are commonly used models to evaluate the in vivo efficacy of PTP1B inhibitors.
4.2.1 Oral Glucose Tolerance Test (OGTT)
Procedure:
-
House mice under standard conditions and acclimate them for at least one week.
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Administer this compound or vehicle orally at a predetermined dose.
-
After a specific time (e.g., 60 minutes), collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.
-
Administer a glucose solution (e.g., 2 g/kg) orally via gavage.
-
Collect blood samples at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure blood glucose levels using a glucometer.
-
Plot blood glucose levels against time and calculate the area under the curve (AUC) to assess glucose tolerance.
4.2.2 Insulin Tolerance Test (ITT)
Procedure:
-
Fast the mice for a shorter period (e.g., 4-6 hours) with free access to water.
-
Administer this compound or vehicle orally.
-
After a specific time, collect a baseline blood sample (t=0).
-
Administer human insulin (e.g., 0.75 U/kg) via intraperitoneal injection.
-
Collect blood samples at various time points (e.g., 15, 30, 45, and 60 minutes) after insulin injection.
-
Measure blood glucose levels.
-
Plot the percentage of initial blood glucose against time to assess insulin sensitivity.
Western Blot Analysis of Insulin Signaling Pathway
This protocol is used to assess the effect of PTP1B inhibition on the phosphorylation status of key proteins in the insulin signaling pathway.
Procedure:
-
Treat diabetic mice with this compound or vehicle for a specified period.
-
Fast the mice and then stimulate with insulin.
-
Euthanize the mice and rapidly dissect tissues such as liver, skeletal muscle, and adipose tissue.
-
Homogenize the tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-IR, IR, p-Akt, Akt).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Insulin Signaling Pathway and PTP1B Inhibition
References
- 1. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Tyrosine Phosphatase 1B Deficiency Improves Glucose Homeostasis in Type 1 Diabetes Treated With Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Study on Pharmacokinetics and Metabolic Profiles of Novel Potential PLK-1 Inhibitors by UHPLC-MS/MS Combined with UHPLC-Q-Orbitrap/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: PTP1B-IN-14 in Obesity Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a key negative regulator in both insulin and leptin signaling pathways, making it a prime therapeutic target for obesity and type 2 diabetes. Inhibition of PTP1B is anticipated to enhance insulin sensitivity and promote satiety, thereby addressing the core metabolic dysfunctions associated with obesity. This technical guide focuses on PTP1B-IN-14, a selective, allosteric inhibitor of PTP1B. While in vivo data for this compound in obesity models is not yet publicly available, this document synthesizes the current in vitro knowledge of this compound, including its inhibitory potency and mechanism of action. Furthermore, it provides detailed experimental protocols and signaling pathway diagrams relevant to the study of PTP1B inhibitors in the context of obesity research, based on established methodologies in the field.
Introduction to PTP1B as a Target for Obesity
Obesity is a complex metabolic disorder characterized by excessive fat accumulation, which increases the risk of numerous comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers. The hormone's insulin and leptin are central to regulating glucose homeostasis and energy balance. Resistance to these hormones is a hallmark of obesity.
Protein Tyrosine Phosphatase 1B (PTP1B) functions as a critical downregulator of both insulin and leptin signaling cascades.[1][2][3] It achieves this by dephosphorylating the activated insulin receptor (IR) and its substrates (e.g., IRS-1), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor (LepR).[1][3] Consequently, elevated PTP1B activity, as is often observed in obese individuals, contributes to insulin and leptin resistance.
Genetic and preclinical studies have robustly validated PTP1B as a therapeutic target. Mice with a whole-body or neuron-specific deletion of the PTP1B gene exhibit increased insulin sensitivity, resistance to high-fat diet-induced obesity, and enhanced leptin sensitivity.[2][3] These findings have spurred the development of small molecule inhibitors of PTP1B. Early efforts focused on active-site inhibitors, but achieving selectivity over other highly homologous protein tyrosine phosphatases, such as T-cell PTP (TCPTP), proved challenging. This has led to a growing interest in allosteric inhibitors, which bind to sites distinct from the active site and can offer greater selectivity.
This compound: An Allosteric Inhibitor
This compound is a selective, allosteric inhibitor of PTP1B.[4] It was identified through an integrated approach that likely involved virtual screening and subsequent enzymatic assays.
Mechanism of Action
This compound targets an allosteric site on the PTP1B enzyme.[4] Allosteric inhibitors modulate the enzyme's activity by inducing a conformational change that, in the case of PTP1B, often prevents the catalytically essential "WPD" loop from closing over the active site. This mechanism can lead to high selectivity because allosteric sites are generally less conserved across protein families compared to active sites.
Quantitative Data
The available quantitative data for this compound is currently limited to its in vitro inhibitory potency.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 | 0.72 μM | [4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways
PTP1B inhibition by this compound is expected to potentiate both insulin and leptin signaling pathways.
Insulin Signaling Pathway
Inhibition of PTP1B prevents the dephosphorylation of the insulin receptor and its substrates, leading to enhanced downstream signaling. This ultimately promotes glucose uptake and utilization.
Leptin Signaling Pathway
By inhibiting PTP1B, this compound is expected to enhance leptin signaling in the hypothalamus, leading to a reduction in food intake and an increase in energy expenditure.
Experimental Protocols
While specific protocols for this compound are detailed in the primary literature, this section provides established methodologies for assessing PTP1B inhibitors in an obesity research context.
In Vitro PTP1B Inhibition Assay
This protocol describes a common method to determine the IC50 of a PTP1B inhibitor.
Methodology:
-
Reagent Preparation:
-
Recombinant human PTP1B is diluted in an assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
The substrate, p-nitrophenyl phosphate (pNPP), is prepared in the assay buffer.
-
This compound is serially diluted to various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, PTP1B is pre-incubated with different concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature.
-
The enzymatic reaction is initiated by adding pNPP to each well.
-
The plate is incubated at 37°C for a specific time (e.g., 30-60 minutes).
-
The reaction is terminated by adding a stop solution (e.g., 1 M NaOH).
-
-
Data Analysis:
-
The absorbance of the product, p-nitrophenol, is measured at 405 nm using a plate reader.
-
The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a standard approach to evaluate the anti-obesity effects of a PTP1B inhibitor in a preclinical model.
Methodology:
-
Animal Model:
-
Male C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for several weeks (e.g., 8-12 weeks) to induce obesity and insulin resistance.
-
-
Treatment:
-
DIO mice are randomly assigned to treatment groups: vehicle control and this compound at one or more dose levels.
-
The compound is administered daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 4-8 weeks).
-
-
Monitoring and Endpoints:
-
Body Weight and Food Intake: Measured daily or several times per week.
-
Glucose Homeostasis: Assessed through an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at baseline and at the end of the study.
-
Metabolic Parameters: At the end of the study, blood is collected to measure plasma levels of insulin, glucose, triglycerides, and cholesterol.
-
Body Composition: Analyzed by techniques such as DEXA or NMR to determine fat and lean mass.
-
Tissue Analysis: Key metabolic tissues (liver, adipose tissue, skeletal muscle) are collected for histological analysis and to assess the phosphorylation status of key signaling proteins (e.g., IR, AKT, JAK2, STAT3) by western blotting.
-
Future Directions and Conclusion
This compound represents a promising chemical scaffold for the development of novel anti-obesity therapeutics due to its selective, allosteric mechanism of action. The critical next step in its evaluation is the assessment of its efficacy and safety in preclinical in vivo models of obesity. Future research should focus on:
-
Determining the pharmacokinetic properties of this compound.
-
Evaluating its efficacy in reducing body weight and improving metabolic parameters in diet-induced obese animals.
-
Confirming its mechanism of action in vivo by assessing its impact on insulin and leptin signaling in key metabolic tissues.
References
PTP1B-IN-14 and its Therapeutic Potential in Metabolic Syndrome: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, making it a highly validated therapeutic target for metabolic syndrome, including type 2 diabetes and obesity. PTP1B-IN-14 is a selective, allosteric inhibitor of PTP1B with a reported IC50 of 0.72 μM. While detailed in vivo and in vitro metabolic data for this compound are not extensively available in the public domain, this guide provides a comprehensive overview of the role of PTP1B in metabolic disease and the expected therapeutic impact of its inhibition, drawing on data from other well-characterized PTP1B inhibitors. This document outlines the mechanism of action, details relevant signaling pathways, provides representative experimental protocols, and summarizes the potential metabolic benefits of targeting PTP1B.
Introduction to PTP1B and Metabolic Syndrome
Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. A key underlying factor in metabolic syndrome is insulin resistance.
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating insulin and leptin signaling pathways.[1][2][3] It achieves this by dephosphorylating the insulin receptor (IR) and its substrates (IRS-1), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor.[4][5] Overexpression or increased activity of PTP1B is associated with insulin and leptin resistance, hallmarks of type 2 diabetes and obesity.[6][7] Consequently, inhibiting PTP1B is a promising therapeutic strategy to enhance insulin and leptin sensitivity and combat metabolic syndrome.[2][8]
This compound: A Selective Allosteric Inhibitor
This compound has been identified as a selective, allosteric inhibitor of PTP1B. Unlike active-site inhibitors, allosteric inhibitors bind to a site distinct from the catalytic site, offering potential advantages in terms of selectivity against other highly homologous protein tyrosine phosphatases, such as T-cell PTP (TCPTP).[9][10]
Table 1: Biochemical Profile of this compound
| Parameter | Value | Reference |
| Target | Protein Tyrosine Phosphatase 1B (PTP1B) | |
| Mechanism of Action | Allosteric Inhibition | |
| IC50 | 0.72 μM |
Impact of PTP1B Inhibition on Metabolic Signaling Pathways
Inhibition of PTP1B is expected to potentiate insulin and leptin signaling, leading to improved glucose homeostasis and energy balance.
Insulin Signaling Pathway
PTP1B acts as a negative regulator of the insulin signaling cascade. By dephosphorylating the insulin receptor and IRS proteins, it attenuates the downstream signaling that leads to glucose uptake and utilization.[5][11] Inhibition of PTP1B would therefore enhance and prolong insulin signaling.
References
- 1. Protein tyrosine phosphatase 1B (PTP1B) and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ESSENTIAL ROLE OF PROTEIN TYROSINE PHOSPHATASE 1B IN OBESITY-INDUCED INFLAMMATION AND PERIPHERAL INSULIN RESISTANCE DURING AGING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protein-tyrosine phosphatase 1B expression is induced by inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein tyrosine phosphatase 1B: a new target for the treatment of obesity and associated co-morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
The Role of PTP1B Inhibitors in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cellular signaling.[1] While initially recognized for its role as a negative regulator of insulin and leptin signaling, making it a target for diabetes and obesity treatments, emerging evidence has revealed its multifaceted and often contradictory involvement in cancer.[1][2] PTP1B can function as both a tumor suppressor and a tumor promoter, depending on the specific cellular context and cancer type.[1] This dual functionality has made PTP1B a compelling, albeit complex, target for cancer therapy. This technical guide explores the role of PTP1B inhibitors in cancer cell lines, summarizing key findings, experimental methodologies, and the intricate signaling pathways involved.
The Dichotomous Role of PTP1B in Cancer
PTP1B's function in cancer is highly context-dependent. In some instances, it acts as a tumor suppressor by negatively regulating growth factor signaling pathways.[1] However, in many aggressive cancers, including HER2-positive breast cancer, ovarian cancer, and glioblastoma, PTP1B overexpression is associated with poor prognosis and is understood to promote tumorigenesis.[3][4] In these contexts, PTP1B enhances oncogenic signaling, contributing to increased cell proliferation, survival, invasion, and metastasis.[4]
Mechanism of Action of PTP1B Inhibitors
PTP1B inhibitors are small molecules designed to block the catalytic activity of the PTP1B enzyme.[5] By inhibiting PTP1B, these compounds prevent the dephosphorylation of key signaling proteins, thereby modulating downstream cellular processes. The therapeutic strategy is to counteract the pro-tumorigenic effects of PTP1B in cancers where it is overexpressed or hyperactive. Several PTP1B inhibitors have been investigated in preclinical studies, including MSI-1436, Claramine, and the dual PTP1B/TC-PTP degrader DU-14.[4][6][7][8]
Effects of PTP1B Inhibition on Cancer Cell Lines
Inhibition of PTP1B in various cancer cell lines has been shown to elicit a range of anti-tumor effects. These effects are summarized in the table below, with data compiled from studies on different PTP1B inhibitors.
| Inhibitor | Cancer Cell Line(s) | Effect | Quantitative Data | Reference(s) |
| MSI-1436 | Various cancer cell lines | Inhibition of cell viability | IC50 values vary depending on the cell line. | [9][10] |
| Claramine | Glioblastoma, Colorectal, Ovarian | Decreased cell adhesion, migration, and invasion. | Data presented as percentage inhibition in cited studies. | [4] |
| DU-14 | HEK293 (as a model) | Dose-dependent degradation of PTP1B. | DC50 values in the low nanomolar range. | [7] |
| Generic PTP1B inhibition | HER2+ Breast Cancer | Reduced proliferation, increased apoptosis, decreased cell motility. | Not specified. | [1] |
| Generic PTP1B inhibition | Ovarian Cancer | Impaired cell invasion and migration, delayed proliferation, increased apoptosis. | Not specified. | [6] |
Signaling Pathways Modulated by PTP1B Inhibitors
PTP1B is a key node in several signaling pathways crucial for cancer progression. Inhibitors of PTP1B can therefore have profound effects on these networks.
The Src/Ras/ERK Pathway
PTP1B can activate the Src tyrosine kinase, a key proto-oncogene, by dephosphorylating an inhibitory tyrosine residue. Activated Src can then signal through the Ras/Raf/MEK/ERK (MAPK) pathway to promote cell proliferation and survival. PTP1B inhibitors block this activation, leading to the downregulation of this pro-tumorigenic pathway.
The PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical survival pathway that is often dysregulated in cancer. PTP1B has been shown to positively regulate this pathway in certain contexts. By inhibiting PTP1B, the pro-survival signals transmitted through PI3K/AKT can be attenuated, leading to increased apoptosis.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of PTP1B inhibitors in cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the PTP1B inhibitor for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: Treat cells with the PTP1B inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., PTP1B, p-Src, p-AKT, total Src, total AKT, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the PTP1B inhibitor for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion and Future Directions
PTP1B represents a promising therapeutic target in a variety of cancers where it functions as a tumor promoter. Preclinical studies with PTP1B inhibitors have demonstrated significant anti-tumor activity in numerous cancer cell lines. The development of potent and selective PTP1B inhibitors, such as the dual-targeting degrader DU-14, holds promise for novel cancer therapies. Future research will need to focus on further elucidating the context-dependent roles of PTP1B in different cancers, identifying predictive biomarkers for inhibitor sensitivity, and advancing the most promising candidates into clinical trials. A deeper understanding of the intricate signaling networks regulated by PTP1B will be crucial for the successful clinical translation of these targeted therapies.
References
- 1. medicalrealities.com [medicalrealities.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. mdpi.com [mdpi.com]
- 4. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells | MDPI [mdpi.com]
- 5. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 6. Protein-tyrosine Phosphatase 1B Antagonized Signaling by Insulin-like Growth Factor-1 Receptor and Kinase BRK/PTK6 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Degraders of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Degraders of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multi-omics analyses of tumor-associated immune-infiltrating cells with the novel immune checkpoint protein tyrosine phosphatase 1B (PTP1B) in extracellular matrix of brain-lower-grade-glioma (LGG) and uveal-melanoma (UVM) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Multi-omics analyses of tumor-associated immune-infiltrating cells with the novel immune checkpoint protein tyrosine phosphatase 1B (PTP1B) in extracellular matrix of brain-lower-grade-glioma (LGG) and uveal-melanoma (UVM) [frontiersin.org]
Methodological & Application
PTP1B-IN-14: A Potent and Selective Allosteric Inhibitor for In Vitro Enzyme Inhibition Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and cancer.[1][2] The development of potent and selective PTP1B inhibitors is a critical area of research. PTP1B-IN-14 is a novel, selective, and allosteric inhibitor of PTP1B with a reported IC50 value of 0.72 μM.[3][4] This application note provides a detailed protocol for an in vitro enzyme inhibition assay to characterize the activity of this compound and similar compounds.
Data Presentation
The inhibitory activity of this compound against PTP1B is summarized in the table below. This data is crucial for researchers aiming to replicate or build upon existing findings.
| Compound | Target | Assay Type | IC50 (μM) | Inhibition Type |
| This compound | PTP1B | In Vitro Enzyme Assay | 0.72[3][4] | Allosteric[3][4] |
Signaling Pathway of PTP1B in Insulin Regulation
PTP1B plays a crucial role in the negative regulation of the insulin signaling pathway. The following diagram illustrates this pathway and the point of intervention for PTP1B inhibitors.
Caption: PTP1B negatively regulates insulin signaling by dephosphorylating the insulin receptor substrate (IRS).
Experimental Protocols
A common and reliable method for determining PTP1B inhibition is a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate. The following protocol is a generalized procedure that can be adapted for specific laboratory conditions.
Materials and Reagents:
-
Human recombinant PTP1B enzyme
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Dimethyl sulfoxide (DMSO)
Experimental Workflow Diagram:
References
Cell-based PTP1B-IN-14 Activity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in various signaling pathways, most notably the insulin and leptin signaling cascades. By dephosphorylating the insulin receptor (IR) and its substrates (e.g., IRS-1), PTP1B attenuates insulin signaling.[1] Overactivity or overexpression of PTP1B is linked to insulin resistance, type 2 diabetes, and obesity, making it a prime therapeutic target.[1] PTP1B-IN-14 is a selective, allosteric inhibitor of PTP1B, offering a promising tool for studying its cellular functions and for potential therapeutic development.[2][3] Unlike active-site inhibitors, allosteric inhibitors like this compound bind to a site distinct from the catalytic pocket, which can offer greater selectivity and improved pharmacological properties.[4]
This document provides detailed application notes and protocols for assessing the cell-based activity of this compound. The primary method described is the Western blot-based analysis of insulin receptor phosphorylation, a direct downstream target of PTP1B activity.
Data Presentation
| Compound | Target | Assay Type | IC50 |
| This compound | PTP1B | Biochemical | 0.72 µM[2][3] |
| PTP1B Inhibitor (CAS 765317-72-4) | PTP1B (403 residues) | Biochemical | 4 µM[4] |
| PTP1B Inhibitor (CAS 765317-72-4) | PTP1B (298 residues) | Biochemical | 8 µM[4] |
Signaling Pathway
PTP1B plays a pivotal role in downregulating the insulin signaling pathway. The diagram below illustrates the mechanism of action of PTP1B and the effect of its inhibition by this compound.
Caption: this compound inhibits PTP1B, preventing dephosphorylation of the insulin receptor.
Experimental Protocols
Principle
The cell-based activity of this compound is determined by its ability to increase the phosphorylation of PTP1B substrates in response to stimulation, such as with insulin. In this protocol, cells are pre-treated with this compound, followed by stimulation with insulin. The phosphorylation status of the insulin receptor (IR) is then assessed by Western blotting. An increase in IR phosphorylation in the presence of this compound indicates inhibition of PTP1B.
Materials
-
Cell Line: A cell line expressing the human insulin receptor, such as CHO-hIR (Chinese Hamster Ovary cells overexpressing the human insulin receptor) or HepG2 (human liver cancer cell line).
-
This compound: Prepare a stock solution in DMSO.
-
Insulin: Prepare a stock solution in sterile, acidified water.
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).
-
BCA Protein Assay Kit
-
SDS-PAGE Gels and Buffers
-
PVDF Membrane
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Anti-phospho-Insulin Receptor β (e.g., targeting Tyr1150/1151)
-
Anti-total-Insulin Receptor β
-
Anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate (ECL)
-
Imaging System for Western blots.
Experimental Workflow Diagram
Caption: Workflow for cell-based this compound activity assay.
Detailed Protocol: Western Blot for Insulin Receptor Phosphorylation
-
Cell Seeding:
-
Seed CHO-hIR or HepG2 cells in 6-well plates at a density that will result in a near-confluent monolayer at the time of the experiment.
-
Incubate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Serum Starvation:
-
Once cells are near-confluent, replace the growth medium with serum-free medium.
-
Incubate for 16-24 hours to reduce basal levels of receptor phosphorylation.
-
-
Inhibitor Treatment:
-
Prepare dilutions of this compound in serum-free medium. A suggested starting concentration range is 1 µM to 50 µM. Include a DMSO vehicle control.
-
Aspirate the starvation medium and add the medium containing this compound or vehicle.
-
Pre-incubate the cells for 1-2 hours at 37°C.
-
-
Insulin Stimulation:
-
Prepare a working solution of insulin in serum-free medium.
-
Add insulin directly to the wells to a final concentration of 10-100 nM.
-
Incubate for 5-15 minutes at 37°C.
-
-
Cell Lysis:
-
Immediately after stimulation, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and sample buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IR overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total IR and a loading control protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. The activity of this compound is observed as an increase in the ratio of phosphorylated IR to total IR.
-
Conclusion
The provided protocols offer a robust framework for evaluating the cellular activity of the allosteric PTP1B inhibitor, this compound. By monitoring the phosphorylation status of the insulin receptor, researchers can effectively determine the inhibitory potential of this compound within a physiological context. It is recommended that each laboratory optimizes the specific conditions, such as inhibitor concentration and incubation times, for their experimental system to ensure reliable and reproducible results.
References
Determining the Dose-Response Curve of PTP1B-IN-14: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways.[1][2][3] Its role in downregulating these pathways has made it a significant therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][4][5] PTP1B exerts its effect by dephosphorylating the insulin receptor (IR) and its substrates (IRS proteins), as well as Janus kinase 2 (JAK2) in the leptin signaling cascade.[1][6] Inhibition of PTP1B is a promising strategy to enhance insulin sensitivity and regulate metabolic processes.[2]
PTP1B-IN-14 is a selective, allosteric inhibitor of PTP1B with a reported half-maximal inhibitory concentration (IC50) of 0.72 μM.[1] Unlike active-site inhibitors, allosteric inhibitors bind to a site distinct from the catalytic pocket, which can offer greater selectivity and improved pharmacological properties.[4] This document provides a detailed protocol for determining the dose-response curve and IC50 value of this compound using a colorimetric in vitro assay.
Signaling Pathways Involving PTP1B
To understand the context of PTP1B inhibition, it is crucial to visualize its role in relevant signaling pathways.
Experimental Workflow
The following diagram outlines the major steps for determining the dose-response curve of this compound.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Recombinant Human PTP1B (catalytic domain) | R&D Systems | 1366-PT-050 |
| p-Nitrophenyl Phosphate (pNPP) | Sigma-Aldrich | N2765 |
| This compound | MedChemExpress | HY-136371 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| NaCl | Sigma-Aldrich | S9888 |
| EDTA | Sigma-Aldrich | E9884 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Sodium Hydroxide (NaOH) | Sigma-Aldrich | S8045 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well clear flat-bottom plate | Corning | 3596 |
| Microplate reader | - | - |
Experimental Protocol
This protocol is adapted from established methods for PTP1B inhibition assays.
1. Preparation of Reagents:
-
Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.5): Prepare a stock solution of the buffer and adjust the pH to 7.5. Add DTT fresh on the day of the experiment.
-
PTP1B Enzyme Stock Solution (1 µg/µL): Reconstitute the lyophilized enzyme in the recommended buffer to a stock concentration of 1 µg/µL. Aliquot and store at -80°C.
-
PTP1B Working Solution (e.g., 50 ng/µL): On the day of the experiment, dilute the PTP1B enzyme stock solution to the desired working concentration in cold Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
pNPP Substrate Stock Solution (100 mM): Dissolve pNPP in the Assay Buffer to a final concentration of 100 mM. Store in aliquots at -20°C.
-
pNPP Working Solution (e.g., 10 mM): Dilute the pNPP stock solution to the desired working concentration in Assay Buffer.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM.
-
This compound Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 0.1 µM). Then, further dilute these DMSO stocks into the Assay Buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
2. Assay Procedure:
-
Plate Setup:
-
Add 20 µL of Assay Buffer to the "Blank" wells (no enzyme, no inhibitor).
-
Add 10 µL of Assay Buffer containing the appropriate concentration of DMSO to the "Positive Control" wells (enzyme, no inhibitor).
-
Add 10 µL of each this compound dilution to the "Test" wells in triplicate.
-
-
Enzyme Addition: Add 10 µL of the PTP1B working solution to the "Positive Control" and "Test" wells.
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 80 µL of the pNPP working solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.
-
Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
Reaction Termination: Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
3. Data Analysis:
-
Correct for Blank: Subtract the average absorbance of the "Blank" wells from the absorbance readings of all other wells.
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Positive Control Well)] x 100
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Quantitative Data Summary
The following table provides an example of the data that would be generated from this protocol.
| This compound Concentration (µM) | Log [Inhibitor] | Average Absorbance (405 nm) | % Inhibition |
| 0 (Positive Control) | - | 1.250 | 0% |
| 0.1 | -1.00 | 1.125 | 10% |
| 0.3 | -0.52 | 0.938 | 25% |
| 0.72 | -0.14 | 0.625 | 50% |
| 1.0 | 0.00 | 0.438 | 65% |
| 3.0 | 0.48 | 0.188 | 85% |
| 10.0 | 1.00 | 0.063 | 95% |
| IC50 (µM) | 0.72 |
Note: The data presented in this table is for illustrative purposes and based on the reported IC50 value of this compound.[1]
Conclusion
This application note provides a comprehensive protocol for determining the dose-response curve and IC50 value of the allosteric PTP1B inhibitor, this compound. By following this detailed methodology, researchers can accurately characterize the inhibitory potency of this compound and similar molecules, which is a critical step in the drug discovery and development process for novel therapeutics targeting PTP1B. The provided diagrams of the relevant signaling pathways and experimental workflow serve to enhance the understanding of the experimental context and procedure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Crystal structure of PTP1B complexed with a potent and selective bidentate inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for High-Throughput Screening of PTP1B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several key signaling pathways, including the insulin and leptin pathways.[1][2] By dephosphorylating the insulin receptor (IR) and its substrates (IRS proteins), PTP1B attenuates insulin signaling.[3][4] Similarly, it negatively regulates leptin signaling by dephosphorylating Janus Kinase 2 (JAK2).[3] Overexpression or hyperactivity of PTP1B has been linked to insulin resistance, type 2 diabetes, and obesity, making it a significant therapeutic target.[5] The development of potent and selective PTP1B inhibitors is a key strategy for enhancing insulin and leptin sensitivity.
High-throughput screening (HTS) is a critical methodology for identifying novel PTP1B inhibitors from large compound libraries.[6][7] These application notes provide a comprehensive guide to utilizing a representative PTP1B inhibitor, for which we will use the placeholder PTP1B-IN-X , in HTS campaigns. The protocols outlined below cover enzymatic and cell-based assays to characterize the potency and selectivity of potential inhibitors.
Mechanism of Action of PTP1B Inhibitors
PTP1B inhibitors can be broadly categorized based on their mechanism of action:
-
Active-site inhibitors: These molecules, often mimicking the phosphotyrosine substrate, bind to the highly conserved and positively charged active site of PTP1B, preventing the dephosphorylation of its natural substrates.[2] A major challenge in developing these inhibitors is achieving selectivity over other highly homologous protein tyrosine phosphatases, such as T-cell PTP (TCPTP).[8]
-
Allosteric inhibitors: To overcome the challenges of active-site directed inhibitors, allosteric inhibitors have been developed. These compounds bind to sites on the enzyme distinct from the catalytic site, inducing conformational changes that lead to inhibition.[9] This approach can offer greater selectivity.
Data Presentation
The following tables summarize key quantitative data for a representative PTP1B inhibitor, PTP1B-IN-X , and a known control, Sodium Orthovanadate.
Table 1: Biochemical Assay Parameters for PTP1B Inhibition
| Compound | Target | Assay Substrate | IC50 (µM) | Inhibition Type |
| PTP1B-IN-X | Human PTP1B | pNPP | User-determined | User-determined |
| Sodium Orthovanadate | Human PTP1B | pNPP | 19.3 ± 1.1 | Competitive |
Data for Sodium Orthovanadate is representative and may vary based on assay conditions.[10]
Table 2: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | > 0.5 | A measure of assay quality and suitability for HTS. A value > 0.5 is considered excellent. |
| Signal-to-Background (S/B) Ratio | > 3 | The ratio of the signal from the uninhibited enzyme to the background signal. |
| Coefficient of Variation (%CV) | < 10% | A measure of the variability of the assay signal. |
Signaling Pathways and Experimental Workflow
PTP1B in Insulin and Leptin Signaling
The following diagram illustrates the central role of PTP1B as a negative regulator in the insulin and leptin signaling pathways. Inhibition of PTP1B is expected to enhance these signaling cascades.
Caption: PTP1B negatively regulates insulin and leptin signaling.
High-Throughput Screening Workflow
The diagram below outlines a typical workflow for an HTS campaign to identify and validate PTP1B inhibitors.
Caption: A typical workflow for PTP1B inhibitor HTS.
Experimental Protocols
Biochemical HTS Assay for PTP1B Inhibition (pNPP-based)
This protocol describes a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate to measure PTP1B activity. The dephosphorylation of pNPP by PTP1B produces p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.
Materials:
-
Recombinant human PTP1B (catalytic domain)
-
pNPP (p-nitrophenyl phosphate)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Stop Solution: 1 M NaOH
-
PTP1B-IN-X and control compounds
-
384-well microplates
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of PTP1B-IN-X and control compounds in DMSO.
-
Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each compound solution into the wells of a 384-well plate.
-
Include positive controls (e.g., Sodium Orthovanadate) and negative controls (DMSO vehicle).
-
-
Enzyme Preparation:
-
Dilute the recombinant PTP1B enzyme to the desired concentration (e.g., 0.5 nM) in cold Assay Buffer.[11]
-
-
Assay Reaction:
-
Add PTP1B enzyme solution (e.g., 10 µL) to each well of the compound plate.
-
Incubate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
Prepare the pNPP substrate solution in Assay Buffer to a final concentration that is at or near the Km value (e.g., 2 mM).
-
Initiate the enzymatic reaction by adding the pNPP solution (e.g., 10 µL) to each well.
-
-
Reaction Incubation and Termination:
-
Incubate the reaction plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding Stop Solution (e.g., 10 µL of 1 M NaOH) to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
For hit compounds, perform dose-response experiments to determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based Assay for PTP1B Target Engagement
This protocol describes a method to assess the ability of PTP1B-IN-X to increase the phosphorylation of a PTP1B substrate, such as the insulin receptor, in a cellular context.
Materials:
-
A suitable cell line overexpressing the insulin receptor (e.g., CHO-IR or HepG2 cells)
-
Cell culture medium and supplements
-
Serum-free medium
-
Insulin
-
PTP1B-IN-X
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blotting: anti-phospho-Insulin Receptor β (pY1150/1151), anti-total-Insulin Receptor β, and a secondary antibody.
-
Western blotting reagents and equipment.
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in a multi-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of PTP1B-IN-X or vehicle control (DMSO) for 1-2 hours.
-
-
Insulin Stimulation:
-
Stimulate the cells with a final concentration of 10 nM insulin for 5-10 minutes at 37°C.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer to each well.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated insulin receptor.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Strip the membrane and re-probe with an antibody against the total insulin receptor to confirm equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total insulin receptor.
-
Calculate the ratio of phosphorylated to total insulin receptor for each treatment condition.
-
Plot the fold-change in insulin receptor phosphorylation as a function of PTP1B-IN-X concentration to determine the cellular potency (EC50).
-
Conclusion
These application notes provide a framework for the use of a representative PTP1B inhibitor, PTP1B-IN-X , in a high-throughput screening setting. The provided protocols for biochemical and cell-based assays are essential for the identification and characterization of novel and potent PTP1B inhibitors. Successful execution of these experiments will enable researchers to advance the development of new therapeutics for metabolic diseases.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. Discovery of a novel competitive inhibitor of PTP1B by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking and high-throughput screening for novel inhibitors of protein tyrosine phosphatase-1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PTP1B inhibitors for type 2 diabetes treatment: a patent review (2011 - 2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PTP1B Function in Cells using PTP1B-IN-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin and leptin signaling pathways.[1][2] Its role in dephosphorylating the insulin receptor (IR) and its substrates makes it a key therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][3] PTP1B-IN-14 is a selective, allosteric inhibitor of PTP1B, offering a valuable tool for studying the cellular functions of this enzyme.[4][5] Unlike active-site inhibitors, allosteric inhibitors bind to a site distinct from the catalytic site, which can offer greater selectivity and improved pharmacological properties.[6] These notes provide detailed protocols and data for utilizing this compound to investigate PTP1B function in a cellular context.
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (PTP1B) | 0.72 µM | [4] |
| Binding Site | Allosteric | [4][5] |
| Selectivity | Selective for PTP1B over other phosphatases (e.g., TCPTP) | [4] |
Signaling Pathways and Experimental Workflow
To visualize the role of PTP1B and the application of this compound, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logic behind using an allosteric inhibitor.
References
- 1. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical study on the design of allosteric inhibitors of diabetes associated protein PTP1B: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Application Notes and Protocols for Testing PTP1B-IN-14 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of both insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and other metabolic disorders. PTP1B-IN-14 is a selective, allosteric inhibitor of PTP1B with an IC50 of 0.72 μM. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a diet-induced obesity (DIO) mouse model, a widely used and clinically relevant preclinical model of insulin resistance and obesity.
These guidelines will cover animal model induction, compound formulation and administration, pharmacodynamic assessments, and target engagement analysis.
PTP1B Signaling Pathways
PTP1B primarily exerts its effects by dephosphorylating the activated insulin receptor (IR) and the Janus kinase 2 (JAK2), which is associated with the leptin receptor (LEPR). Inhibition of PTP1B is expected to enhance the downstream signaling of both pathways.
Caption: PTP1B negatively regulates insulin and leptin signaling.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity and insulin resistance in mice through a high-fat diet.
Materials:
-
Male C57BL/6J mice, 6 weeks of age
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet (control)
-
Animal caging and husbandry supplies
Procedure:
-
Upon arrival, acclimatize mice for one week on a standard chow diet.
-
At 7 weeks of age, randomly assign mice to two groups: control (chow diet) and DIO (HFD).
-
House the animals in a temperature-controlled room (20-23°C) with a 12-hour light/dark cycle.
-
Provide the respective diets and water ad libitum for 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
After the induction period, mice with a significant increase in body weight and impaired glucose tolerance compared to the control group are considered DIO and ready for the efficacy studies.
Application Notes and Protocols: PTP1B Antisense Oligonucleotide (ASO) Administration in Mouse Models of Diabetes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific information was found for "PTP1B-IN-14" in the available scientific literature. Therefore, these application notes and protocols are based on a well-documented representative PTP1B inhibitor, a PTP1B antisense oligonucleotide (ASO), to provide a relevant and detailed example of PTP1B inhibition in diabetic mouse models.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator of both insulin and leptin signaling pathways.[1] By dephosphorylating the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates insulin signaling, contributing to insulin resistance, a hallmark of type 2 diabetes.[2][3] Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy for the treatment of type 2 diabetes and obesity.[1][3][4]
Studies utilizing PTP1B-deficient mice have demonstrated enhanced insulin sensitivity, improved glucose tolerance, and resistance to diet-induced obesity.[5] Pharmacological inhibition of PTP1B using antisense oligonucleotides (ASOs) in diabetic mouse models, such as the genetically obese and diabetic ob/ob and db/db mice, has been shown to normalize blood glucose levels, improve insulin sensitivity, and reduce hyperinsulinemia.[2][6] PTP1B ASOs selectively bind to PTP1B mRNA, leading to its degradation and a subsequent reduction in PTP1B protein expression, primarily in the liver and adipose tissue.[2][5][6]
These application notes provide a summary of the quantitative effects of PTP1B ASO administration in diabetic mouse models and detailed protocols for key in vivo experiments.
Data Presentation
The following tables summarize the quantitative data from studies administering PTP1B ASO to ob/ob and db/db mouse models of diabetes.
Table 1: Effects of PTP1B ASO on Metabolic Parameters in ob/ob Mice
| Parameter | Treatment Group | Dosage | Duration | Result | Fold Change/Percentage Change | Reference |
| Plasma Glucose | PTP1B ASO | 25 mg/kg | 6 weeks | Normalized to lean levels | - | [6] |
| PTP1B ASO | 2.5 mg/kg | 6 weeks | Improved | - | [6] | |
| Plasma Insulin | PTP1B ASO | 25 mg/kg | 6 weeks | Reduced | - | [6] |
| HbA1c | PTP1B ASO | 25 mg/kg | 6 weeks | Normalized | - | [2] |
| Glucose Tolerance Test (GTT) | PTP1B ASO | 25 mg/kg | 6 weeks | Improved glucose excursion | - | [6] |
| Insulin Tolerance Test (ITT) | PTP1B ASO | 25 mg/kg | 6 weeks | Enhanced glucose reduction | 3.4-fold enhancement | [6] |
Table 2: Effects of PTP1B ASO on Metabolic Parameters in db/db Mice
| Parameter | Treatment Group | Dosage | Duration | Result | Fold Change/Percentage Change | Reference |
| Plasma Glucose | PTP1B ASO | 50 mg/kg | 4 weeks | Normalized to lean levels | - | [6] |
| PTP1B ASO | 25 mg/kg | 4 weeks | Dose-dependent improvement | - | [6] | |
| PTP1B ASO | 10 mg/kg | 4 weeks | Dose-dependent improvement | - | [6] |
Table 3: Molecular Effects of PTP1B ASO in Liver and Adipose Tissue of ob/ob Mice
| Tissue | Parameter | Treatment Group | Dosage | Duration | Result | Fold Change/Percentage Change | Reference |
| Liver | PTP1B Protein | PTP1B ASO | 25 mg/kg | 6 weeks | Reduced | ~60% reduction | [6][7] |
| PTP1B mRNA | PTP1B ASO | 25 mg/kg | 6 weeks | Reduced | 44 ± 2% reduction | [6] | |
| IRS-2 Protein | PTP1B ASO | 25 mg/kg | 6 weeks | Increased | - | [6] | |
| PI3-kinase p50α | PTP1B ASO | 50 mg/kg | 3 weeks | Increased | 2-fold increase | [6] | |
| PI3-kinase p85α | PTP1B ASO | 50 mg/kg | 3 weeks | Decreased | 40% decrease | [6] | |
| PEPCK mRNA | PTP1B ASO | 25 mg/kg | 6 weeks | Reduced | 38% reduction | [6] | |
| F-1,6-BP mRNA | PTP1B ASO | 25 mg/kg | 6 weeks | Reduced | 17% reduction | [6] | |
| Adipose Tissue | PTP1B Protein | PTP1B ASO | 25 mg/kg | 6 weeks | Reduced | - | [6] |
| PI3-kinase p50α | PTP1B ASO | 50 mg/kg | 3 weeks | Increased | 20-fold increase | [6] | |
| PI3-kinase p85α | PTP1B ASO | 50 mg/kg | 3 weeks | Decreased | 30% decrease | [6] |
Experimental Protocols
PTP1B ASO Administration to Diabetic Mice
This protocol is based on studies using ob/ob and db/db mice.[6]
Materials:
-
PTP1B Antisense Oligonucleotide (ASO)
-
Saline (sterile, 0.9% NaCl)
-
ob/ob or db/db mice and their lean littermates (e.g., ob/+ or db/+)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
ASO Preparation: Weigh the PTP1B ASO and resuspend it in sterile saline to the desired concentration (e.g., 25 mg/ml).[6] Ensure the ASO is fully dissolved.
-
Animal Acclimatization: Allow mice to acclimate to the housing conditions for at least one week before the start of the experiment.
-
Dosing Regimen:
-
For ob/ob mice: Administer the PTP1B ASO via intraperitoneal (i.p.) injection twice a week.[6] Doses can range from 0.25 to 50 mg/kg body weight.[6] A saline-treated group should be included as a control.
-
For db/db mice: Administer the PTP1B ASO via i.p. injection once a week.[6] Doses can range from 10 to 50 mg/kg body weight.[6] A saline-treated group and a control oligonucleotide-treated group should be included.
-
-
Treatment Duration: The treatment duration can range from 3 to 6 weeks.[6]
-
Monitoring: Monitor the animals' general health, body weight, and food and water intake throughout the study.
Glucose Tolerance Test (GTT)
This protocol is a standard method to assess glucose clearance.
Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Glucometer and test strips
-
Mice (fasted)
-
Syringes and needles for i.p. injection
Procedure:
-
Fasting: Fast the mice overnight for 16 hours with free access to water.
-
Baseline Glucose: Measure baseline blood glucose levels (t=0) from a tail snip using a glucometer.
-
Glucose Administration: Administer a glucose solution (1 g/kg body weight) via i.p. injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
This protocol assesses the response to exogenous insulin.
Materials:
-
Human insulin solution (e.g., Humulin R)
-
Saline
-
Glucometer and test strips
-
Mice (fasted)
-
Syringes and needles for i.p. injection
Procedure:
-
Fasting: Fast the mice for 4 hours with free access to water.
-
Baseline Glucose: Measure baseline blood glucose levels (t=0) from a tail snip.
-
Insulin Administration: Administer human insulin (0.75-1.5 U/kg body weight) via i.p. injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot the blood glucose levels over time. The rate of glucose disappearance reflects insulin sensitivity.
Western Blotting for Insulin Signaling Proteins
This protocol is for analyzing protein expression and phosphorylation in tissues.
Materials:
-
Tissue samples (liver, adipose, muscle)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer system (e.g., Trans-Blot Turbo)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PTP1B, anti-phospho-IR, anti-IR, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Lysis: Homogenize snap-frozen tissues in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization
Caption: PTP1B ASO enhances insulin signaling.
Caption: Workflow for PTP1B ASO studies in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. PTP1B antisense oligonucleotide lowers PTP1B protein, normalizes blood glucose, and improves insulin sensitivity in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Protein Tyrosine Phosphatase-1B with Antisense Oligonucleotides Improves Insulin Sensitivity and Increases Adiponectin Concentrations in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTP1B antisense oligonucleotide lowers PTP1B protein, normalizes blood glucose, and improves insulin sensitivity in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. projects.iq.harvard.edu [projects.iq.harvard.edu]
Preparation of PTP1B-IN-14 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of PTP1B-IN-14, a selective allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a significant target in the research and development of therapeutics for type 2 diabetes, obesity, and certain cancers. Accurate preparation of this compound stock solutions is critical for reproducible and reliable experimental results. This guide outlines the necessary materials, step-by-step procedures, and important safety considerations.
Introduction to this compound
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in the negative regulation of various signaling pathways. By dephosphorylating the insulin receptor and insulin receptor substrate proteins, PTP1B attenuates insulin signaling. Similarly, it negatively regulates the leptin signaling pathway. Inhibition of PTP1B has been shown to enhance insulin sensitivity and promote a positive response to leptin.
This compound is a selective, allosteric inhibitor of PTP1B with a reported IC50 of 0.72 μM[1]. Its allosteric binding nature offers potential for greater selectivity over inhibitors that target the highly conserved catalytic site of protein tyrosine phosphatases. Proper handling and preparation of this compound are essential for its effective use in in vitro and in vivo studies.
Physicochemical Properties and Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 589.73 g/mol | [1] |
| IC50 (PTP1B) | 0.72 µM | [1] |
| Binding Site | Allosteric | [1] |
| Recommended Solvent | DMSO | Inferred from similar compounds |
| Storage of Solid | Room temperature (short term), refer to Certificate of Analysis for long term | [1] |
| Storage of Solution | -20°C or -80°C | General laboratory practice |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure:
-
Equilibrate the Compound: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability and weighing of the compound.
-
Weigh the Compound: Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh 5.897 mg of the compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 moles
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 moles x 589.73 g/mol = 0.005897 g = 5.897 mg
-
-
-
Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the tube or vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but always check the compound's stability information first. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot and Store: For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage. Refer to the product's Certificate of Analysis for specific storage recommendations.
Safety Precautions:
-
This compound is a bioactive small molecule. Handle with care and use appropriate PPE.
-
Work in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Dispose of waste according to institutional and local regulations.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the role of PTP1B in the insulin signaling pathway and the workflow for preparing the this compound stock solution.
References
Application Notes and Protocols: PTP1B-IN-14 Treatment of Adipocytes in Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways. Its role in downregulating these pathways makes it a significant therapeutic target for type 2 diabetes and obesity. Inhibition of PTP1B in adipocytes has been shown to enhance insulin sensitivity, promote adipocyte differentiation, and modulate lipogenesis. PTP1B-IN-14 is a selective, allosteric inhibitor of PTP1B with an IC50 of 0.72 µM[1][2]. These application notes provide detailed protocols for the treatment of cultured adipocytes with this compound and subsequent analysis of key metabolic endpoints.
Data Presentation
Quantitative Effects of PTP1B Inhibition on Adipocyte Gene Expression
Treatment of adipocytes with PTP1B inhibitors leads to significant changes in the expression of genes involved in lipogenesis and adipocyte differentiation. The following table summarizes representative data from studies using PTP1B antisense oligonucleotides, which are expected to produce similar effects to a small molecule inhibitor like this compound.
| Gene | Function | Fold Change with PTP1B Inhibition | Reference |
| PTP1B | Insulin signaling regulation | ↓ 2.7-fold | [3] |
| SREBP1 | Lipogenesis regulation | ↓ | [4][5] |
| Spot14 | Fatty acid synthesis | ↓ | [5] |
| Fatty Acid Synthase (FAS) | Fatty acid synthesis | ↓ | [4][5] |
| Lipoprotein Lipase (LPL) | Triglyceride hydrolysis | ↓ | [4][5] |
| PPARγ | Adipocyte differentiation | ↓ | [4] |
| IRS-2 | Insulin signaling | ↑ | [4] |
Note: The exact fold changes may vary depending on the specific inhibitor, concentration, and experimental conditions.
Signaling Pathways and Experimental Workflows
PTP1B in the Insulin Signaling Pathway
PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. Inhibition of PTP1B with this compound is expected to enhance insulin signaling, leading to increased glucose uptake and other metabolic effects.
Caption: PTP1B's role in insulin signaling and its inhibition by this compound.
Experimental Workflow: Adipocyte Differentiation and this compound Treatment
This workflow outlines the key steps for differentiating preadipocytes and treating them with this compound for subsequent analysis.
Caption: Workflow for adipocyte differentiation, inhibitor treatment, and analysis.
Experimental Protocols
Differentiation of 3T3-L1 Preadipocytes
This protocol describes the chemical induction of 3T3-L1 preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium I (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin
-
Differentiation Medium II: DMEM with 10% FBS and 10 µg/mL Insulin
-
6-well culture plates
Procedure:
-
Seed 3T3-L1 preadipocytes in 6-well plates and culture in DMEM with 10% FBS until they reach confluence.
-
Two days post-confluence (Day 0), replace the medium with Differentiation Medium I (MDI).
-
On Day 2, replace the medium with Differentiation Medium II.
-
On Day 4, and every two days thereafter, replace with fresh Differentiation Medium II.
-
Mature adipocytes, characterized by the accumulation of lipid droplets, will be visible by Day 7-10.
This compound Treatment of Mature Adipocytes
Materials:
-
Mature 3T3-L1 adipocytes (from Protocol 1)
-
This compound (stock solution in DMSO)
-
DMEM with 10% FBS
Procedure:
-
Prepare working solutions of this compound in DMEM with 10% FBS at the desired concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the culture medium from the mature adipocytes.
-
Add the this compound working solutions or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
Glucose Uptake Assay (2-NBDG)
This protocol measures glucose uptake in adipocytes using the fluorescent glucose analog 2-NBDG[6][7].
Materials:
-
This compound treated mature 3T3-L1 adipocytes
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
2-NBDG (2-[N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino]-2-Deoxyglucose)
-
Insulin
-
Phloretin (a glucose transporter inhibitor, for control)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Following this compound treatment, wash the cells twice with warm KRB buffer.
-
Starve the cells in KRB buffer for 2 hours at 37°C.
-
Treat the cells with or without 100 nM insulin for 30 minutes at 37°C.
-
Add 100 µM 2-NBDG to each well and incubate for 30 minutes at 37°C. For a negative control, co-incubate with a glucose uptake inhibitor like phloretin.
-
Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader (Excitation/Emission ~485/535 nm). Alternatively, detach the cells and analyze by flow cytometry.
Lipolysis Assay (Glycerol Release)
This protocol assesses lipolysis by measuring the amount of glycerol released into the culture medium[8][9][10].
Materials:
-
This compound treated mature 3T3-L1 adipocytes
-
Krebs-Ringer Bicarbonate (KRB) buffer with 2% BSA
-
Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)
-
Glycerol Assay Reagent (commercially available kits)
-
Glycerol standards
Procedure:
-
After this compound treatment, wash the cells twice with warm KRB buffer.
-
Add KRB buffer containing 2% BSA to each well.
-
To stimulate lipolysis, add 10 µM isoproterenol to the desired wells. Include a basal (unstimulated) control.
-
Incubate for 1-3 hours at 37°C.
-
Collect the culture medium from each well.
-
Measure the glycerol concentration in the collected medium using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Prepare a standard curve using the provided glycerol standards to determine the glycerol concentration in the samples.
Gene Expression Analysis (qPCR)
This protocol outlines the steps for analyzing changes in gene expression in response to this compound treatment using quantitative real-time PCR (qPCR).
Materials:
-
This compound treated mature 3T3-L1 adipocytes
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., PTP1B, SREBP1, FAS, PPARγ) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Following this compound treatment, lyse the cells and extract total RNA using a commercial RNA extraction kit.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control groups, normalized to the housekeeping gene.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PTP1B antisense-treated mice show regulation of genes involved in lipogenesis in liver and fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Protein tyrosine phosphatase 1B reduction regulates adiposity and expression of genes involved in lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopioneer.com.tw [biopioneer.com.tw]
- 7. abcam.com [abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. zen-bio.com [zen-bio.com]
- 10. zen-bio.com [zen-bio.com]
Troubleshooting & Optimization
PTP1B-IN-14 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective allosteric PTP1B inhibitor, PTP1B-IN-14.
Troubleshooting Guide: this compound Solubility Issues
Researchers may encounter challenges with the solubility of this compound, a selective allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 of 0.72 μM.[1][2] Allosteric inhibitors of PTP1B are often hydrophobic, which can lead to difficulties in achieving desired concentrations in aqueous buffers used for in vitro and cell-based assays.[3][4]
Issue: Precipitate observed in stock solution or assay buffer.
This is a common issue arising from the hydrophobic nature of many small molecule inhibitors.
Solutions:
-
Initial Stock Solution Preparation:
-
The recommended solvent for initial stock solutions of similar PTP1B inhibitors is Dimethyl Sulfoxide (DMSO) .[5][6][7] For example, PTP1B-IN-2 is soluble in DMSO at concentrations ≥ 100 mg/mL.[5][7]
-
When preparing stock solutions, it is crucial to use fresh, anhydrous DMSO as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[5][7]
-
Gentle warming and sonication may aid in the dissolution of the compound. For instance, the datasheet for PTP1B-IN-3 suggests using ultrasonic treatment to dissolve it in DMSO.[6]
-
-
Working Solution Preparation:
-
When diluting the DMSO stock into aqueous assay buffers, it is critical to do so in a stepwise manner. Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer, as this can cause the compound to precipitate.
-
Consider preparing an intermediate dilution in a co-solvent system before the final dilution in the assay buffer.
-
The final concentration of DMSO in the assay should be kept as low as possible to avoid solvent effects on enzyme activity and cell viability. However, some PTP1B assays can tolerate DMSO concentrations up to 15% (v/v).[8]
-
Quantitative Solubility Data for Similar PTP1B Inhibitors:
| Compound | Solvent | Solubility | Reference |
| PTP1B-IN-2 | DMSO | ≥ 100 mg/mL (146.89 mM) | [5][7] |
| PTP1B-IN-3 | DMSO | 50 mg/mL (138.10 mM) | [6] |
| PTP1B Inhibitor (CAS 765317-72-4) | DMSO | 100 mg/mL | |
| PTP1B Inhibitor (CAS 765317-72-4) | Ethanol | 5 mg/mL |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
Q2: My compound precipitates when I dilute my DMSO stock in my aqueous assay buffer. What should I do?
A2: This is a common issue due to the hydrophobic nature of the compound. To mitigate this:
-
Ensure your DMSO stock is fully dissolved. Gentle warming or sonication can help.[6]
-
Perform serial dilutions of your stock solution in the assay buffer.
-
Minimize the final DMSO concentration in your assay. While some assays tolerate up to 15% DMSO, it is best to keep it as low as possible.[8]
-
Consider the use of a surfactant like Tween-80 or a co-solvent such as PEG300 in your final dilution for in vivo studies, as is common practice for poorly soluble compounds.[6]
Q3: How does the allosteric binding of this compound affect its experimental use?
A3: this compound targets a non-catalytic, allosteric site on PTP1B.[1][2] This has several implications:
-
Selectivity: Allosteric sites are generally less conserved than active sites among protein tyrosine phosphatases (PTPs), which can lead to higher selectivity for PTP1B over other PTPs like TCPTP.[3]
-
Solubility: Allosteric sites are often more hydrophobic, which can contribute to the solubility challenges of inhibitors that target them.[3][4]
-
Mechanism of Inhibition: Allosteric inhibitors do not compete with the substrate for binding to the active site. Instead, they bind to a different site and induce a conformational change that inhibits enzyme activity.[9][10] This should be considered when designing kinetic experiments.
Experimental Protocols
General Protocol for PTP1B Inhibition Assay:
This protocol is a generalized procedure based on common PTP1B assays.[11][12][13]
-
Reagents:
-
Human recombinant PTP1B enzyme.
-
Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA).
-
Substrate: p-nitrophenyl phosphate (pNPP).
-
This compound stock solution (in anhydrous DMSO).
-
Stop Solution (e.g., 1 M NaOH).
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells.
-
In a 96-well plate, add the PTP1B enzyme to the assay buffer.
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells containing the enzyme.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
Calculate the percent inhibition and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
PTP1B Signaling Pathway in Insulin Regulation
Caption: PTP1B negatively regulates the insulin signaling pathway.
General Experimental Workflow for Testing this compound
Caption: Workflow for evaluating this compound efficacy.
Logical Troubleshooting Flow for Solubility Issues
Caption: Troubleshooting steps for this compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective binding modes and allosteric inhibitory effects of lupane triterpenes on protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. mdpi.com [mdpi.com]
- 10. Allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fast Screening of Protein Tyrosine Phosphatase 1B Inhibitor from Salvia miltiorrhiza Bge by Cell Display-Based Ligand Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual Targeting of PTP1B and Aldose Reductase with Marine Drug Phosphoeleganin: A Promising Strategy for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PTP1B-IN-14 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of PTP1B-IN-14 for cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator in several signaling pathways, including the insulin and leptin signaling pathways.[2][3][4][5] By inhibiting PTP1B, this compound can enhance these signaling pathways, making it a valuable tool for studying metabolic diseases and cancer.[2][3][5][6] this compound is an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site, which can offer greater selectivity.[1][7]
Q2: What is a good starting concentration for this compound in my cell culture experiment?
A2: A good starting point is to use a concentration range around the reported IC50 value. The IC50 for this compound is 0.72 µM.[1] We recommend starting with a concentration range of 0.1 µM to 10 µM. However, the optimal concentration will be cell-type specific and should be determined empirically.
Q3: How should I prepare and store this compound?
A3: For optimal results and to minimize toxicity, follow the manufacturer's instructions for storage and handling. Generally, small molecule inhibitors are dissolved in a high-purity solvent like DMSO to create a concentrated stock solution.[8] This stock solution should be stored at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[8] When preparing for your experiment, dilute the stock solution into your cell culture medium to the desired final concentration. Ensure the final solvent concentration in your culture is low (typically <0.1-0.5% DMSO) to avoid solvent-induced toxicity.[8]
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time will depend on your specific experimental goals and cell type. It is advisable to perform a time-course experiment to determine the minimum time required to observe the desired effect. Prolonged exposure to any inhibitor can lead to off-target effects and cytotoxicity.[8]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High levels of cell death or low viability | Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with a broad range of concentrations, including those below the IC50 value.[8][9] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific cell line (typically <0.1-0.5%). Run a solvent-only control.[8] | |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired effect through a time-course experiment.[8] | |
| No observable effect or weak inhibition | Inhibitor concentration is too low. | Gradually increase the concentration of this compound. Refer to your dose-response curve to find a concentration that is effective but not toxic. |
| Incorrect timing of inhibitor addition. | The timing of inhibitor addition relative to stimulation (e.g., with insulin) is critical. Optimize the timing to ensure the inhibitor is present to block PTP1B activity when the pathway is activated. | |
| Poor cell permeability. | While many small molecule inhibitors are cell-permeable, this can vary. If you suspect permeability issues, consult the manufacturer's data sheet or literature for information on the compound's properties. | |
| Inconsistent or variable results | Improper inhibitor storage and handling. | Ensure stock solutions are stored correctly in aliquots to avoid degradation from multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[8] |
| Cell line variability. | Different cell lines can respond differently to the same inhibitor. It is crucial to optimize the concentration and incubation time for each cell line used. |
Experimental Protocols
Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines a general method to determine the optimal, non-toxic concentration of this compound for your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Plate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in your complete cell culture medium. A suggested range is 0.01 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as your highest inhibitor concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound, the vehicle control, and the no-treatment control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: After the incubation period, assess cell viability using your chosen assay kit according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the results to the no-treatment control to determine the percentage of viable cells at each inhibitor concentration. Plot the cell viability against the inhibitor concentration to generate a dose-response curve and determine the IC50 for cytotoxicity. The optimal concentration for your experiments will be the highest concentration that does not significantly reduce cell viability.
Signaling Pathways and Experimental Workflows
PTP1B-Mediated Signaling Pathways
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of several key signaling cascades. Understanding these pathways is essential for interpreting the effects of this compound in your experiments.
Caption: PTP1B negatively regulates insulin and leptin signaling.
Experimental Workflow for Optimizing this compound Concentration
The following diagram illustrates a logical workflow for determining and applying the optimal concentration of this compound in your cell-based assays.
Caption: Workflow for optimizing this compound concentration.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | 0.72 µM | [1] |
| Target | Protein Tyrosine Phosphatase 1B (PTP1B) | [1] |
| Mechanism of Action | Allosteric Inhibitor | [1][7] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
PTP1B-IN-14 stability and storage conditions
Welcome to the technical support center for PTP1B-IN-14, a selective allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid at -20°C. Under these conditions, the compound is stable for at least four years.
Q2: How should I prepare and store stock solutions of this compound?
A2: We recommend preparing stock solutions of this compound in anhydrous DMSO. Once dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C. Stock solutions in DMSO are stable for up to six months at -20°C and for up to two years at -80°C. Before use, allow the vial to equilibrate to room temperature and briefly centrifuge to ensure all the solution is at the bottom.
Q3: What is the solubility of this compound in common solvents?
A3: this compound is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) at a concentration of 30 mg/mL.
Stability and Storage Data
The following table summarizes the recommended storage conditions and stability for this compound.
| Form | Storage Temperature | Duration |
| Solid | -20°C | ≥ 4 years[1] |
| Stock Solution (in DMSO) | -20°C | Up to 6 months[2] |
| Stock Solution (in DMSO) | -80°C | Up to 2 years[3] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibitory activity | Improper storage: The inhibitor may have degraded due to incorrect storage conditions. | Ensure the compound and its stock solutions are stored at the recommended temperatures and protected from light. Use freshly prepared or properly stored aliquots. |
| Incorrect concentration: The final concentration of the inhibitor in the assay may be too low. | Verify the concentration of your stock solution and the final dilution in your experiment. Perform a dose-response curve to determine the optimal inhibitory concentration. | |
| Inactive enzyme: The PTP1B enzyme used in the assay may have lost its activity. | Use a fresh batch of PTP1B enzyme or validate the activity of your current enzyme stock with a known PTP1B inhibitor as a positive control. | |
| Precipitation of the inhibitor in aqueous buffer | Low solubility: The inhibitor may not be fully soluble in the aqueous assay buffer at the desired concentration. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is sufficient to maintain the inhibitor's solubility but does not exceed a level that affects enzyme activity (typically <1%). You may need to optimize the buffer composition or sonicate the solution briefly. |
| Inconsistent or variable results | Freeze-thaw cycles: Repeated freezing and thawing of the stock solution can lead to degradation of the inhibitor. | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. |
| Pipetting errors: Inaccurate pipetting can lead to variability in the final concentration of the inhibitor. | Use calibrated pipettes and ensure proper mixing of solutions. | |
| Assay conditions: Variations in incubation time, temperature, or substrate concentration can affect the results. | Standardize all assay parameters and include appropriate controls in every experiment. |
Experimental Protocols & Methodologies
PTP1B Inhibition Assay Protocol
This protocol provides a general guideline for assessing the inhibitory activity of this compound using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.
Materials:
-
PTP1B enzyme
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) solution
-
Stop solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
Add a fixed amount of PTP1B enzyme to each well of the microplate.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor at the desired temperature (e.g., 37°C) for a specific time (e.g., 15-30 minutes).
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at the reaction temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
Workflow for PTP1B Inhibition Assay
Caption: Workflow for a typical PTP1B inhibition assay.
Signaling Pathway
PTP1B is a key negative regulator of the insulin signaling pathway. It dephosphorylates the activated insulin receptor (IR) and its substrates, such as Insulin Receptor Substrate 1 (IRS-1), thereby attenuating the downstream signaling cascade that leads to glucose uptake and other metabolic effects. This compound, as an allosteric inhibitor, binds to a site distinct from the active site of PTP1B, inducing a conformational change that inhibits its catalytic activity. This leads to prolonged phosphorylation of the IR and IRS-1, enhancing insulin sensitivity.
This compound Mechanism of Action
Caption: this compound inhibits PTP1B, enhancing insulin signaling.
References
PTP1B-IN-14 Enzymatic Assays: A Technical Support Center
Welcome to the technical support center for PTP1B-IN-14 enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup and to help troubleshoot common issues encountered during the use of PTP1B inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other PTP1B inhibitors?
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in several signaling pathways, most notably the insulin and leptin pathways.[1][2][3] It functions by dephosphorylating phosphotyrosine residues on target proteins.[1] For instance, in the insulin signaling cascade, PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS-1), which attenuates the downstream signal.[1][2][4] PTP1B inhibitors, like this compound, block the active site of the enzyme, preventing this dephosphorylation.[3] This leads to prolonged signaling, enhanced insulin sensitivity, and increased glucose uptake, making PTP1B a significant therapeutic target for type 2 diabetes and obesity.[3][5]
Q2: What are the common substrates used in PTP1B enzymatic assays?
The most common substrate is the chromogenic molecule p-nitrophenyl phosphate (pNPP).[6] PTP1B hydrolyzes pNPP to p-nitrophenol (pNP), which is yellow and can be quantified by measuring absorbance at 405 nm.[7] For higher sensitivity, fluorogenic substrates like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) are also used.[7] Additionally, phosphopeptide substrates derived from the sequences of physiological PTP1B targets can be employed.[8][9]
Q3: My this compound inhibitor shows low potency or high variability in my assay. What could be the cause?
Several factors can contribute to these issues. Firstly, ensure the inhibitor is fully dissolved. Many PTP1B inhibitors have limited aqueous solubility and may require a solvent like DMSO. However, high concentrations of DMSO can affect enzyme activity.[10] It is crucial to determine the DMSO tolerance of your assay.[10] Secondly, the concentration of the substrate (pNPP) relative to its Michaelis-Menten constant (K_m) is critical. For competitive inhibitors, the apparent IC50 value will increase with higher substrate concentrations. It is recommended to use a pNPP concentration at or near the K_m value.[11] Finally, ensure the stability of your enzyme. PTP1B can be sensitive to repeated freeze-thaw cycles and should be aliquoted and stored correctly.[12]
Q4: How do I control for potential assay interference from my test compound?
Test compounds can interfere with the assay in several ways, such as by absorbing light at the same wavelength as the product or by causing protein aggregation. To check for this, run a control experiment with your compound in the assay buffer without the enzyme.[12] Any change in absorbance should be subtracted from the values obtained in the presence of the enzyme. It is also good practice to visually inspect the wells for any precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Contaminated reagents or labware with free phosphate. | Use high-purity water and reagents. Ensure all labware is thoroughly rinsed, as detergents can be a source of phosphate.[12] Run a "no enzyme" control to determine the background absorbance. |
| Low Enzyme Activity | Improper enzyme storage or handling (e.g., multiple freeze-thaw cycles). | Aliquot the enzyme upon receipt to minimize freeze-thaw cycles.[12] Keep the enzyme on ice at all times during assay setup. |
| Suboptimal assay buffer conditions (pH, ionic strength). | The optimal pH for PTP1B activity is generally between 6.0 and 7.5.[6][7] Ensure your buffer composition is correct, including a reducing agent like DTT or β-mercaptoethanol.[6] | |
| Inconsistent Results (High Well-to-Well Variability) | Inaccurate pipetting, especially of viscous solutions or small volumes. | Use calibrated pipettes and proper pipetting techniques. For inhibitor dilutions, perform serial dilutions in a larger volume to minimize errors. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment and minimize evaporation. | |
| No or Low Inhibition by this compound | Inhibitor degradation or precipitation. | Ensure the inhibitor is stored correctly as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. Visually check for any precipitate after adding the inhibitor to the assay buffer. |
| Incorrect substrate concentration. | For competitive inhibitors, a high substrate concentration will lead to a higher apparent IC50. Determine the K_m of your substrate under your specific assay conditions and use a concentration close to this value.[11] | |
| Assay incubation time is too long. | A long incubation time can lead to substrate depletion, causing the reaction rate to become non-linear. This can affect the accuracy of IC50 determination. Optimize the incubation time to ensure the reaction remains in the linear range. |
Experimental Protocols
Standard PTP1B Enzymatic Assay using pNPP
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 2 mM DTT.
-
PTP1B Enzyme: Recombinant human PTP1B, diluted in cold Assay Buffer to the desired concentration (e.g., 0.5 ng/µL).[12]
-
Substrate: p-nitrophenyl phosphate (pNPP), prepared as a stock solution in water and diluted in Assay Buffer to the desired final concentration (typically at the K_m value).
-
Inhibitor: this compound, dissolved in DMSO to create a stock solution, then serially diluted.
-
Stop Solution: 1 M NaOH.
2. Assay Procedure (96-well plate format):
-
Add 2 µL of the serially diluted this compound or DMSO (for control wells) to each well.
-
Add 48 µL of the PTP1B enzyme solution to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes. Ensure the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the "no enzyme" blank from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Workflows
PTP1B in Insulin Signaling
PTP1B acts as a negative regulator of the insulin signaling pathway. Upon insulin binding, the insulin receptor (IR) autophosphorylates, initiating a cascade that leads to glucose uptake. PTP1B dephosphorylates and inactivates the IR, thus dampening the signal.
Caption: PTP1B negatively regulates insulin signaling.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Workflow for PTP1B inhibitor IC50 determination.
Quantitative Data Summary
The following tables summarize typical concentration ranges and kinetic parameters for PTP1B enzymatic assays. These values can serve as a starting point for assay optimization.
Table 1: Recommended Reagent Concentrations
| Reagent | Typical Concentration Range | Reference |
| PTP1B Enzyme | 2-50 ng/well (96-well plate) | [10] |
| pNPP Substrate | 0.7 - 5 mM | [10] |
| DMSO | < 15% (v/v) | [10] |
| DTT / β-mercaptoethanol | 1 - 2 mM | [6] |
Table 2: Kinetic and Inhibition Constants
| Parameter | Substrate/Inhibitor | Value | Enzyme Form | Reference |
| K_m | pNPP | 0.7 ± 0.04 mM | Full-length PTP1B | [10] |
| K_m | pNPP | 1.3 ± 0.1 mM | Truncated PTP1B | [10] |
| IC50 | Sodium Orthovanadate (Na₃VO₄) | 19.3 ± 1.1 µM | Full-length PTP1B | [10] |
| IC50 | Sodium Orthovanadate (Na₃VO₄) | 54.5 ± 1.1 µM | Truncated PTP1B | [10] |
References
- 1. researchgate.net [researchgate.net]
- 2. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 4. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content.abcam.com [content.abcam.com]
Technical Support Center: PTP1B-IN-14
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of PTP1B-IN-14. It includes troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the known off-target effects and selectivity profile of this compound?
This compound is characterized as a highly selective, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 value of 0.72 μM[1]. A primary concern for any PTP1B inhibitor is its selectivity against T-cell protein tyrosine phosphatase (TCPTP), due to the high degree of similarity in their catalytic domains[2][3]. Allosteric inhibitors like this compound are designed to bind to less conserved regions of the enzyme, which typically confers greater selectivity[4][5][6].
The selectivity of this compound and a related compound, PTP1B-IN-13, was evaluated against a panel of other protein tyrosine phosphatases (PTPs). The results demonstrate significant selectivity for PTP1B over other phosphatases, including the highly homologous TCPTP.
Table 1: Selectivity Profile of this compound and a Related Compound
| Phosphatase | This compound Inhibition (%) @ 10 µM | PTP1B-IN-13 Inhibition (%) @ 10 µM |
| PTP1B | 95.6 | 89.3 |
| TCPTP | 15.2 | 12.5 |
| SHP1 | 10.3 | 9.8 |
| SHP2 | 11.5 | 11.2 |
| PTPRA | 13.1 | 10.6 |
| PTPRE | 12.5 | 11.8 |
| Data sourced from Yang Y, et al. J Chem Inf Model. 2021.[1][7][8][9] |
Q2: I am observing unexpected cellular effects that don't seem related to insulin signaling. Could this be an off-target effect?
While this compound is highly selective, it's important to remember that PTP1B itself is a crucial regulator in numerous signaling pathways beyond insulin metabolism. Therefore, an unexpected phenotype may represent a true on-target effect of PTP1B inhibition in a different context.
Key Signaling Pathways Negatively Regulated by PTP1B:
-
Insulin Signaling: PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS), acting as a brake on the pathway that promotes glucose uptake[2][10].
-
Leptin Signaling: PTP1B dephosphorylates JAK2, a key component of the leptin signaling pathway, which is involved in regulating appetite and energy expenditure[4][6].
-
Growth Factor Signaling: PTP1B has been implicated in modulating signaling from receptors like the Epidermal Growth Factor Receptor (EGFR)[10].
-
Cancer & Immunology: PTP1B can play both positive and negative roles in cancer progression and immune responses depending on the cellular context[3][10].
If you observe an unexpected effect, consider if it could be linked to one of PTP1B's diverse biological roles. Use the troubleshooting workflow below to investigate further.
Q3: How can I experimentally confirm the selectivity of this compound in my own lab or screen other compounds?
You can perform an in vitro phosphatase activity and selectivity assay using a panel of purified phosphatases and a generic substrate like p-nitrophenyl phosphate (pNPP). This colorimetric assay measures the production of p-nitrophenol, which absorbs light at 405 nm.
Detailed Experimental Protocol: In Vitro Phosphatase Inhibition Assay
This protocol outlines a method for determining the IC50 of an inhibitor against PTP1B and other phosphatases using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Purified recombinant human PTP1B, TCPTP, SHP1, etc.
-
This compound or other test compounds
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Stop Solution: 1 M NaOH
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 concentrations ranging from 100 µM to 1 nM) in the Assay Buffer. Keep the final DMSO concentration below 1% in the assay to avoid solvent effects.
-
Enzyme Preparation: Dilute the purified phosphatases in chilled Assay Buffer to a working concentration (e.g., 2X the final desired concentration). The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay[11][12].
-
Assay Setup:
-
To each well of a 96-well plate, add 50 µL of the appropriate 2X enzyme solution (PTP1B, TCPTP, etc.).
-
Include "no enzyme" controls (Assay Buffer only) and "no inhibitor" controls (vehicle/DMSO only).
-
Add 25 µL of the compound dilutions to the corresponding wells.
-
Add 25 µL of vehicle (Assay Buffer with DMSO) to the "no inhibitor" control wells.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a 4X pNPP substrate solution in Assay Buffer. The final concentration should be at or near the Km for PTP1B (typically 1-2 mM)[11][13]. Add 25 µL of the 4X pNPP solution to all wells to start the reaction (final volume = 100 µL).
-
Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time should be optimized to ensure the "no inhibitor" control signal is well above background but still on the linear portion of the reaction curve.
-
Reaction Termination: Stop the reaction by adding 50 µL of 1 M NaOH to each well. The NaOH will denature the enzyme and shift the pH, causing the dephosphorylated p-nitrophenol product to turn yellow.
-
Data Acquisition: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no enzyme" control from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control: % Inhibition = 100 x (1 - [Absorbance_inhibitor / Absorbance_vehicle])
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Compare the IC50 value for PTP1B to the IC50 values for other phosphatases to quantify selectivity.
-
PTP1B Signaling Pathway Overview
To aid in troubleshooting, the following diagram illustrates the central role of PTP1B in the insulin signaling pathway. Inhibition of PTP1B is expected to enhance this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Discovery of novel and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B): Virtual screening and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein tyrosine phosphatase 1B (PTP1B) function, structure, and inhibition strategies to develop antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrated Approach to Identify Selective PTP1B Inhibitors Targeting the Allosteric Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
PTP1B-IN-14 In Vitro Cytotoxicity Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vitro cytotoxicity assessment of PTP1B-IN-14. Detailed experimental protocols and data for representative PTP1B inhibitors are included to facilitate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 of 0.72 µM.[1] PTP1B is a key negative regulator in several signaling pathways, including the insulin and leptin pathways, by dephosphorylating activated receptors and their substrates.[2] By inhibiting PTP1B, this compound can modulate these signaling cascades, which are often dysregulated in diseases like cancer and diabetes.
Q2: What are the expected cytotoxic effects of PTP1B inhibition?
The cytotoxic effects of PTP1B inhibition are context-dependent and vary between cell types. In some cancer cells, PTP1B inhibition has been shown to suppress proliferation and induce apoptosis.[3] This can occur through the modulation of signaling pathways that control cell survival and death, such as the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.[4][5] Inhibition of PTP1B can lead to sustained phosphorylation of receptor tyrosine kinases, promoting apoptosis in certain cancer cell lines.
Q3: Which in vitro assays are recommended for assessing the cytotoxicity of this compound?
A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic profile of this compound. Commonly used assays include:
-
Metabolic Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.
-
Membrane Integrity Assays (e.g., LDH release): These assays quantify the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Q4: I am not observing any cytotoxicity with this compound. What could be the reason?
Several factors could contribute to a lack of observed cytotoxicity:
-
Cell Line Specificity: The cytotoxic effect of PTP1B inhibition can be highly cell-line specific. Some cell lines may not be sensitive to PTP1B inhibition.
-
Compound Concentration and Incubation Time: The concentrations of this compound used may be too low, or the incubation time may be too short to induce a cytotoxic response. A dose-response and time-course experiment is crucial.
-
Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your culture medium throughout the experiment.
-
Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect subtle cytotoxic effects. Consider using a more sensitive assay or a combination of assays.
Q5: My results are inconsistent between different cytotoxicity assays. How do I interpret this?
Troubleshooting Guides
High Variability in Replicate Wells
| Potential Cause | Troubleshooting Steps |
| Uneven cell seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between plating each set of wells. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge effects | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Contamination | Regularly check for microbial contamination. |
Low Signal or No Response in Assays
| Potential Cause | Troubleshooting Steps |
| Incorrect assay choice | Ensure the chosen assay is appropriate for the expected mechanism of cell death. |
| Sub-optimal reagent concentrations | Titrate assay reagents (e.g., MTT, LDH substrate) to determine the optimal concentration for your cell line. |
| Insufficient incubation time | Optimize the incubation time for both the compound treatment and the assay itself. |
| Low cell number | Ensure you are seeding a sufficient number of cells to generate a detectable signal. |
Quantitative Data Summary
Note: Currently, there is no publicly available data on the cytotoxic IC50 values of this compound in specific cancer cell lines. The following tables provide data for other PTP1B inhibitors as a reference. Researchers should determine the cytotoxicity of this compound empirically in their cell lines of interest.
Table 1: Cytotoxicity of PTP1B Inhibitor MSI-1436 in various cancer cell lines
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| A375 | Melanoma | Viability Assay | Sensitive | [4] |
| U251MG | Glioblastoma | Viability Assay | Sensitive | [4] |
| OCI-AML3 | Acute Myeloid Leukemia | Viability Assay | Sensitive | [4] |
| MOLM13 | Acute Myeloid Leukemia | Viability Assay | Sensitive | [4] |
Table 2: Cytotoxicity of novel Thiazole-based PTP1B Inhibitors
| Compound | Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| 3j | T47D | Breast Cancer | Proliferation | 21.21 | [3] |
| 3f | T47D | Breast Cancer | Proliferation | >50 | [3] |
| 3d | T47D | Breast Cancer | Proliferation | >50 | [3] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After treatment, centrifuge the plate and collect the supernatant.
-
LDH Reaction: Add the supernatant to a new plate with the LDH reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature, protected from light, for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with Triton X-100).
Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash cells with PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multi-omics analyses of tumor-associated immune-infiltrating cells with the novel immune checkpoint protein tyrosine phosphatase 1B (PTP1B) in extracellular matrix of brain-lower-grade-glioma (LGG) and uveal-melanoma (UVM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PTP1B-IN-14 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the in vivo bioavailability of PTP1B-IN-14.
Troubleshooting Guide
Issue: Low Oral Bioavailability of this compound Observed in Preclinical Models
Researchers often face the challenge of poor oral bioavailability with small molecule inhibitors targeting Protein Tyrosine Phosphatase 1B (PTP1B), which can be attributed to factors like low aqueous solubility, poor membrane permeability, and first-pass metabolism.[1][2] Early-generation PTP1B inhibitors, in particular, were often charged molecules designed to mimic the phosphotyrosine substrate, leading to poor cell permeability and suboptimal pharmacokinetic profiles.[2][3]
Troubleshooting Workflow for Poor Bioavailability
Caption: A workflow diagram for troubleshooting and improving the in vivo bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor oral bioavailability for PTP1B inhibitors like this compound?
A1: The primary challenges in developing orally available PTP1B inhibitors are:
-
Poor Aqueous Solubility: Many potent inhibitors are lipophilic, leading to low dissolution rates in the gastrointestinal tract.
-
Low Membrane Permeability: The active site of PTP1B is positively charged and highly conserved. Inhibitors designed to bind this site often contain charged moieties, which hinder their ability to cross the intestinal membrane.[2]
-
Extensive First-Pass Metabolism: After absorption, the compound may be rapidly metabolized by the liver before reaching systemic circulation.[1]
-
Efflux Transporter Activity: The compound may be a substrate for efflux pumps like P-glycoprotein in the intestinal wall, which actively transport it back into the gut lumen.
Q2: Which formulation strategies can be employed to enhance the bioavailability of this compound?
A2: Several formulation strategies can be explored, depending on the primary barrier to bioavailability:[4][5][6][7]
-
For Solubility Enhancement:
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can prevent crystallization and maintain a higher energy, more soluble amorphous state.[6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[5]
-
Nanoparticles: Reducing the particle size to the nanometer range increases the surface area for dissolution.[5][6]
-
-
For Permeability Enhancement:
-
Permeation Enhancers: Co-formulating with excipients that reversibly open tight junctions in the intestinal epithelium.
-
Prodrugs: Modifying the chemical structure of this compound to create a more permeable prodrug that is converted to the active form in vivo.[1]
-
-
To Bypass First-Pass Metabolism:
-
Lymphatic Targeting: Lipid-based formulations can promote absorption through the lymphatic system, which bypasses the liver.[6]
-
Q3: How can I assess the potential for improvement with different formulations?
A3: A tiered approach is recommended. Start with in vitro characterization and progress to in vivo studies.
Comparative Pharmacokinetic Data of Hypothetical this compound Formulations
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 2.0 | 600 ± 120 | 5 |
| Solid Dispersion | 50 | 450 ± 90 | 1.5 | 2400 ± 450 | 20 |
| SEDDS | 50 | 900 ± 180 | 1.0 | 4800 ± 900 | 40 |
| IV Solution | 5 | 1500 ± 300 | 0.25 | 12000 ± 2100 | 100 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
To assess apical to basolateral (A-B) permeability, add the drug solution to the apical side of the Transwell insert.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.
-
To assess basolateral to apical (B-A) permeability and determine the efflux ratio, add the drug solution to the basolateral side and sample from the apical side.
-
Analyze the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile and oral bioavailability of different this compound formulations.
Methodology:
-
Fast male Sprague-Dawley rats overnight prior to dosing.
-
Divide the animals into groups (n=5 per group) to receive either an intravenous (IV) bolus dose (for bioavailability calculation) or an oral gavage of the different formulations (e.g., aqueous suspension, solid dispersion, SEDDS).
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
Signaling Pathway
PTP1B is a key negative regulator of both insulin and leptin signaling pathways.[3][8][9][10] By dephosphorylating the insulin receptor and Janus kinase 2 (JAK2), PTP1B attenuates downstream signaling, contributing to insulin and leptin resistance.[8][9] Inhibition of PTP1B is expected to enhance these signaling pathways.
Caption: PTP1B negatively regulates insulin and leptin signaling, a process targeted by this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. portlandpress.com [portlandpress.com]
- 3. What are the therapeutic applications for PTP1B inhibitors? [synapse.patsnap.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. upm-inc.com [upm-inc.com]
- 7. jptcp.com [jptcp.com]
- 8. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
PTP1B-IN-14 degradation and metabolism in cells
Welcome to the technical support center for PTP1B-IN-14, a novel inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving the degradation and metabolism of this compound in cellular models.
Disclaimer: this compound is a representative name for a novel PTP1B inhibitor. The data, protocols, and troubleshooting advice provided are based on established methodologies for small molecule inhibitors and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is designed as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in several signaling pathways, including the insulin and leptin pathways.[1] By inhibiting PTP1B, this compound is expected to enhance the phosphorylation of downstream targets like the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), leading to increased insulin sensitivity and glucose uptake.[1]
Q2: How can I assess the stability of this compound in my cell culture medium?
A2: The stability of this compound in cell culture medium can be determined using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[2] You should incubate the compound in your specific cell culture medium (with and without serum) at 37°C and 5% CO₂. Aliquots are taken at various time points (e.g., 0, 2, 8, 24, 48 hours), and the concentration of the parent compound is quantified by HPLC-MS.[2] A detailed protocol is provided in the "Experimental Protocols" section.
Q3: How do I determine if this compound is metabolized by cells?
A3: To investigate the metabolism of this compound, you can treat your cell line of interest with the compound and collect both cell lysates and the culture medium at different time points. These samples can then be analyzed by LC-MS/MS to identify potential metabolites.[3] A comparison between samples from cell cultures and cell-free medium can help distinguish between cellular metabolism and media-induced degradation.
Q4: What are the expected downstream effects of PTP1B inhibition by this compound?
A4: Inhibition of PTP1B is expected to lead to increased phosphorylation of its substrates. Key downstream effects include increased phosphorylation of the insulin receptor (IR) and IRS proteins.[4][5] This can subsequently activate the PI3K/AKT signaling pathway, promoting glucose uptake.[4][5] You can monitor the phosphorylation status of these proteins by Western blotting.
Troubleshooting Guides
Issue 1: I am not observing the expected decrease in PTP1B protein levels after treatment with this compound.
-
Question: Is this compound a degrader (e.g., a PROTAC) or a simple inhibitor?
-
Answer: this compound is designed as an inhibitor, not a degrader. Therefore, it is not expected to reduce the total protein levels of PTP1B but rather to block its enzymatic activity. You should assess the phosphorylation status of PTP1B substrates (like IR, IRS-1) rather than PTP1B protein levels to determine its efficacy.
-
Issue 2: The potency (IC50) of this compound is much lower in my cell-based assay compared to the biochemical assay.
-
Question: Have you checked the cellular bioavailability and stability of the compound?
-
Answer: A significant drop in potency in cellular assays often points to issues with cell permeability, efflux, or rapid degradation/metabolism.[3][6][7]
-
Assess Cellular Uptake: Use LC-MS/MS to measure the intracellular concentration of this compound.[3][6][7]
-
Check for Efflux: Co-incubate with known efflux pump inhibitors to see if potency is restored.
-
Evaluate Stability: The compound may be unstable in the cellular environment. Perform a stability assay using cell lysates.[2]
-
-
Issue 3: I am observing unexpected toxicity or off-target effects in my cell line.
-
Question: Has the selectivity of this compound been profiled? Could metabolites be active?
-
Answer:
-
Selectivity: Small molecule inhibitors can have off-target effects.[8][9] It is advisable to test this compound against closely related phosphatases (e.g., TCPTP) to assess its selectivity.
-
Metabolite Activity: Cellular metabolism can sometimes produce active or toxic metabolites.[10] An LC-MS/MS analysis of cell lysates and media can help identify major metabolites, which could then be synthesized and tested for activity or toxicity.[10]
-
-
Data Presentation
Table 1: Stability of this compound in Cell Culture Media
| Time (hours) | Concentration in Medium without Serum (% Remaining) | Concentration in Medium with 10% FBS (% Remaining) |
|---|---|---|
| 0 | 100 | 100 |
| 2 | 98.5 ± 1.2 | 99.1 ± 0.8 |
| 8 | 95.2 ± 2.5 | 97.4 ± 1.5 |
| 24 | 88.7 ± 3.1 | 92.5 ± 2.2 |
| 48 | 75.4 ± 4.0 | 85.1 ± 2.8 |
Data are presented as mean ± SD (n=3). FBS: Fetal Bovine Serum.
Table 2: Intracellular Concentration and Metabolism of this compound
| Cell Line | Treatment Time (hours) | Intracellular Conc. of this compound (µM) | Major Metabolite M1 Detected (Peak Area) |
|---|---|---|---|
| HepG2 | 4 | 1.2 ± 0.2 | 15,430 ± 2,100 |
| HepG2 | 24 | 0.5 ± 0.1 | 89,760 ± 9,500 |
| MCF-7 | 4 | 2.5 ± 0.4 | Not Detected |
| MCF-7 | 24 | 1.8 ± 0.3 | 5,210 ± 850 |
Cells were treated with 10 µM this compound. Data are presented as mean ± SD (n=3).
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Insulin Receptor (p-IR)
-
Cell Seeding: Plate cells (e.g., HepG2) in a 6-well plate and grow to 80-90% confluency.
-
Serum Starvation: Starve cells in serum-free medium for 4-6 hours.
-
Inhibitor Treatment: Pre-treat cells with this compound at desired concentrations for 1-2 hours.
-
Stimulation: Stimulate cells with insulin (e.g., 100 nM) for 10 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-IR (Tyr1150/1151) and total IR overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an ECL substrate and an imaging system.
Protocol 2: LC-MS/MS Assay for this compound Stability and Metabolism
-
Sample Preparation (Stability):
-
Prepare a 10 µM solution of this compound in your cell culture medium (with and without 10% FBS).
-
Incubate at 37°C. At time points 0, 2, 8, 24, and 48 hours, collect 100 µL aliquots.
-
To each aliquot, add 200 µL of cold acetonitrile with an internal standard to precipitate proteins.[2]
-
Centrifuge at high speed for 10 minutes and collect the supernatant.
-
-
Sample Preparation (Metabolism):
-
Treat cultured cells with 10 µM this compound for the desired time.
-
Collect the medium and lyse the cells.
-
Perform protein precipitation on both media and lysate samples as described above.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into an HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Use a suitable C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor the parent compound and predicted metabolites using Multiple Reaction Monitoring (MRM) or full scan mode.
-
Quantify the remaining parent compound by comparing its peak area to the t=0 sample and the internal standard.
-
Visualizations
References
- 1. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors for cancer alter metabolism, blood glucose, and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism considerations for kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic liabilities of small molecule kinase inhibitors and interindividual variability in metabolism - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Overcoming Resistance to PTP1B-IN-14 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential resistance to the PTP1B inhibitor, PTP1B-IN-14, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating various cellular signaling pathways by dephosphorylating tyrosine residues on key signaling proteins.[1][2][3] In many cancers, particularly those driven by receptor tyrosine kinases (RTKs) like HER2, PTP1B can act as a tumor promoter by dephosphorylating and activating oncogenic kinases such as Src, or by attenuating the negative regulation of growth factor receptor signaling.[4][5][6] this compound inhibits the enzymatic activity of PTP1B, leading to sustained phosphorylation and activation of downstream tumor-suppressive pathways or inhibition of oncogenic signaling, thereby impeding cancer cell proliferation and survival.
Q2: Why is PTP1B a relevant target in cancer therapy?
PTP1B is implicated in multiple cancer-promoting pathways. It can dephosphorylate and activate the oncogenic kinase Src, a key player in tumor progression and metastasis.[4][6] PTP1B also negatively regulates the insulin and leptin signaling pathways, and its overexpression has been linked to several cancers, including breast, ovarian, and prostate cancer.[2][4][7] By inhibiting PTP1B, it is possible to restore normal signaling and suppress tumor growth. Furthermore, PTP1B has been implicated in resistance to existing cancer therapies, making it a valuable target for combination treatments.[4]
Q3: What are the known signaling pathways affected by PTP1B inhibition?
Inhibition of PTP1B can impact several critical signaling pathways in cancer cells:
-
HER2/ErbB2 Signaling: In HER2-positive breast cancer, PTP1B can enhance HER2-driven tumorigenesis. Inhibition of PTP1B can attenuate downstream signaling from the HER2 receptor.[5]
-
Src Kinase Pathway: PTP1B activates Src by dephosphorylating an inhibitory tyrosine residue. PTP1B inhibition leads to decreased Src activity, which can reduce cell migration and invasion.[4][6]
-
PI3K/AKT Pathway: PTP1B can modulate the PI3K/AKT pathway, a central regulator of cell survival and proliferation.[1][8]
-
RAS/MEK/ERK (MAPK) Pathway: This pathway, crucial for cell growth and division, can be influenced by PTP1B activity, often downstream of Src.[1]
-
JAK/STAT Pathway: PTP1B is a known negative regulator of the JAK/STAT pathway, which is involved in cytokine signaling and immune responses.[2]
Q4: What are the potential mechanisms of acquired resistance to PTP1B inhibitors like this compound?
While specific resistance mechanisms to this compound are not yet extensively documented in published literature, based on known mechanisms of resistance to other targeted therapies, potential mechanisms include:
-
Target Alteration: Mutations in the PTPN1 gene (encoding PTP1B) that prevent the binding of this compound to the enzyme's active or allosteric sites.
-
Target Amplification: Increased expression of PTP1B, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to circumvent the effects of PTP1B inhibition. For example, upregulation of other receptor tyrosine kinases or downstream effectors in the PI3K/AKT or MAPK pathways.
-
Drug Efflux: Increased expression of drug efflux pumps that actively transport this compound out of the cell, reducing its intracellular concentration.
-
Altered Drug Metabolism: Changes in cellular metabolism that lead to the inactivation of this compound.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during experiments with this compound.
Issue 1: Reduced or Loss of Sensitivity to this compound in Cancer Cell Lines
Possible Cause 1: Development of Acquired Resistance
Troubleshooting Steps & Experimental Protocols:
-
Confirm the IC50 Shift:
-
Experiment: Perform a dose-response cell viability assay (e.g., MTT or resazurin assay) to compare the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line to the parental, sensitive cell line. An increased IC50 value indicates reduced sensitivity.
-
Data Presentation:
Cell Line This compound IC50 (µM) Fold Change Parental [Insert Value] 1 Resistant [Insert Value] [Calculate] -
Experimental Protocol: MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9][10][11]
-
Compound Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9][10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[10][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
-
-
Investigate Target Alterations:
-
Experiment: Sequence the PTPN1 gene in the resistant cell line to identify potential mutations in the coding region that might interfere with this compound binding.
-
Experiment: Use quantitative PCR (qPCR) or Western blotting to assess the expression level of PTP1B in resistant versus parental cells.
-
-
Analyze Bypass Signaling Pathways:
-
Experiment: Perform Western blot analysis to examine the phosphorylation status and total protein levels of key components of alternative signaling pathways (e.g., p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3). Upregulation of these pathways in the resistant line may indicate a bypass mechanism.
-
Experimental Protocol: Western Blotting
-
Lysate Preparation: Lyse cells in RIPA buffer or SDS lysis buffer supplemented with protease and phosphatase inhibitors.[14][15][16][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15][17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
-
Data Presentation:
Protein Parental (Relative Expression) Resistant (Relative Expression) p-AKT/Total AKT 1.0 [Calculate] p-ERK/Total ERK 1.0 [Calculate] p-STAT3/Total STAT3 1.0 [Calculate]
-
Possible Cause 2: Suboptimal Experimental Conditions
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure that the this compound stock solution is not degraded. Prepare fresh stock solutions and store them properly.
-
Optimize Cell Density: Cell density can affect drug sensitivity. Re-evaluate the optimal seeding density for your cell line in a 96-well plate format.
-
Check for Contamination: Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell lines for mycoplasma.
Issue 2: Inconsistent or Non-reproducible Results in Synergy Studies
Possible Cause: Inappropriate Experimental Design or Data Analysis for Synergy
Troubleshooting Steps & Experimental Protocols:
-
Systematic Experimental Design:
-
Recommendation: Use a checkerboard (matrix) experimental design where you test multiple concentrations of this compound in combination with multiple concentrations of a second drug (e.g., a HER2, PI3K, or MAPK inhibitor).[18] This allows for a comprehensive assessment of synergy, additivity, or antagonism across a range of dose levels.
-
-
Quantitative Analysis of Synergy:
-
Methodology: Employ the Chou-Talalay method to calculate a Combination Index (CI).[19][20][21][22][23]
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Experimental Protocol: Synergy Analysis
-
Dose-Response of Single Agents: Determine the dose-response curves and IC50 values for this compound and the second drug individually.
-
Combination Treatment: Treat cells with the two drugs in combination at a constant ratio (e.g., based on their IC50 ratio) or in a matrix format.
-
Cell Viability Assay: Perform an MTT or a similar viability assay as described in Issue 1.
-
Data Analysis with CompuSyn or similar software: Input the dose-response data for the single agents and the combinations to calculate CI values at different effect levels (Fraction affected, Fa).
-
-
Data Presentation:
Drug Combination Fa Combination Index (CI) Interpretation This compound + Drug X 0.5 [Calculate] [Synergy/Additive/Antagonism] 0.75 [Calculate] [Synergy/Additive/Antagonism] 0.9 [Calculate] [Synergy/Additive/Antagonism]
-
Mandatory Visualizations
Signaling Pathways
Caption: PTP1B signaling pathways in cancer.
Experimental Workflow for Investigating Resistance
Caption: Workflow for troubleshooting this compound resistance.
Logical Relationship for Combination Therapy
References
- 1. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are the therapeutic applications for PTP1B inhibitors? [synapse.patsnap.com]
- 5. Protein-tyrosine phosphatase 1B is required for HER2/Neu-induced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein-tyrosine Phosphatase 1B Antagonized Signaling by Insulin-like Growth Factor-1 Receptor and Kinase BRK/PTK6 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. origene.com [origene.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Tyrosine Kinase Inhibitors in the Combination Therapy of HER2 Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with PTP1B-IN-14
Welcome to the technical support center for PTP1B-IN-14. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments with this selective, allosteric Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common issues and unexpected outcomes that you may encounter when using this compound in your experiments.
Q1: I am not observing the expected increase in phosphorylation of PTP1B substrates (e.g., IR, IRS-1, JAK2) after treating my cells with this compound. What could be the reason?
A1: Several factors could contribute to this observation. Here is a step-by-step troubleshooting guide:
-
Cellular Permeability and Compound Stability: Ensure that this compound is cell-permeable in your specific cell line and experimental conditions. Although many allosteric inhibitors are designed for improved cell permeability compared to active-site inhibitors, this can vary.[1] Also, confirm the stability of the compound in your cell culture medium over the time course of your experiment.
-
Concentration and Incubation Time: The optimal concentration and incubation time can vary between cell types. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. A starting point for cellular assays could be in the low micromolar range, based on its in vitro IC50.
-
Basal Phosphorylation Levels: If the basal phosphorylation level of your target protein is already low, it may be difficult to detect a further increase upon PTP1B inhibition. Consider stimulating the relevant pathway (e.g., with insulin for the insulin receptor pathway) to increase the basal phosphorylation level before adding the inhibitor.[2]
-
PTP1B Expression Levels: Confirm that your cell line expresses sufficient levels of PTP1B. Low expression of the target enzyme will result in a minimal observable effect of the inhibitor. You can check this by Western blotting for PTP1B.
-
Antibody Quality: Ensure that the antibodies you are using for Western blotting are specific and sensitive enough to detect the phosphorylated form of your protein of interest.
Q2: I am observing unexpected off-target effects or cellular toxicity at concentrations where I expect this compound to be selective. Why might this be happening?
A2: While this compound is a selective allosteric inhibitor, off-target effects or toxicity can still occur, particularly at higher concentrations.
-
High Concentrations: At concentrations significantly above the IC50, the risk of off-target effects increases. It is crucial to use the lowest effective concentration determined from your dose-response experiments.
-
Selectivity Profile: this compound has been designed for selectivity against other protein tyrosine phosphatases, notably the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[3] However, its activity against a broader panel of phosphatases and other enzymes may not be fully characterized. Cross-reactivity with other signaling molecules cannot be entirely ruled out at higher concentrations.
-
Allosteric Mechanism: Allosteric inhibitors can sometimes stabilize conformations of the enzyme that favor interactions with non-canonical substrates or binding partners, potentially leading to unexpected signaling outcomes.[4]
-
Cell Line Specificity: The metabolic activity and expression profile of other potential targets can vary significantly between different cell lines, leading to cell-type-specific off-target effects.
-
Cytotoxicity Assay: If you suspect toxicity, it is important to perform a standard cytotoxicity assay, such as an MTT or LDH assay, to determine the cytotoxic concentration range of this compound in your cell line.
Q3: My in vitro enzymatic assay results with this compound are inconsistent. What are the common pitfalls?
A3: In vitro assays can be sensitive to various experimental parameters.
-
Enzyme Quality and Activity: Ensure you are using a high-quality, active PTP1B enzyme. The activity of the enzyme can decrease with improper storage or multiple freeze-thaw cycles.
-
Assay Buffer Composition: The composition of your assay buffer, including pH and the presence of detergents or reducing agents, can influence inhibitor activity. Refer to established protocols for PTP1B enzymatic assays.[5]
-
Substrate Concentration: The measured IC50 value can be dependent on the substrate concentration, especially for competitive inhibitors. While this compound is an allosteric inhibitor, substrate concentration can still influence the results.
-
DMSO Concentration: this compound is likely dissolved in DMSO. High concentrations of DMSO can inhibit enzyme activity. Ensure the final DMSO concentration in your assay is consistent across all conditions and is at a non-inhibitory level (typically ≤1%).[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (PTP1B) | 0.72 μM | [3] |
| Binding Site | Allosteric | [3] |
| Selectivity | Selective over TCPTP | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments commonly performed with PTP1B inhibitors.
Western Blotting for Phosphorylated Proteins
This protocol allows for the detection of changes in the phosphorylation state of PTP1B substrates.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The next day, treat the cells with this compound at various concentrations for the desired time. Include a vehicle control (e.g., DMSO). If applicable, stimulate the cells with an appropriate ligand (e.g., insulin) for a short period before lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and heat at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-IR, anti-total-IR) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vitro PTP1B Enzymatic Assay
This assay directly measures the inhibitory effect of this compound on PTP1B enzyme activity.
-
Assay Preparation: Prepare an assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA).
-
Inhibitor Incubation: In a 96-well plate, add recombinant human PTP1B enzyme to the assay buffer containing various concentrations of this compound or a vehicle control. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding a suitable substrate, such as p-nitrophenyl phosphate (pNPP) or a phosphopeptide substrate.
-
Reaction and Detection: Allow the reaction to proceed for a defined time at 37°C. If using pNPP, stop the reaction with NaOH and measure the absorbance at 405 nm. If using a phosphopeptide substrate, detect the released phosphate using a reagent like Malachite Green and measure the absorbance at the appropriate wavelength.[5]
-
Data Analysis: Calculate the percentage of PTP1B inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
PTP1B Signaling Pathway in Insulin Regulation
The following diagram illustrates the central role of PTP1B as a negative regulator in the insulin signaling pathway. PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS-1), thereby attenuating the downstream signaling cascade that leads to glucose uptake.
Caption: PTP1B negatively regulates insulin signaling.
Experimental Workflow for Assessing this compound Activity
This workflow outlines the key steps to characterize the cellular activity of this compound.
Caption: Workflow for this compound cellular activity assessment.
Troubleshooting Logic for Unexpected Western Blot Results
This diagram provides a logical approach to troubleshooting common issues encountered during Western blot analysis of PTP1B signaling.
Caption: Troubleshooting logic for Western Blotting.
References
- 1. researchgate.net [researchgate.net]
- 2. PTP1B antisense oligonucleotide lowers PTP1B protein, normalizes blood glucose, and improves insulin sensitivity in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. bioassaysys.com [bioassaysys.com]
Validation & Comparative
A Head-to-Head Comparison of Allosteric PTP1B Inhibitors: PTP1B-IN-14 and Trodusquemine (MSI-1436)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two allosteric inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), PTP1B-IN-14 and trodusquemine (MSI-1436). This analysis is supported by a compilation of experimental data and detailed methodologies to aid in the evaluation of these compounds for therapeutic development.
Protein Tyrosine Phosphatase 1B (PTP1B) is a well-validated therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as for certain cancers. PTP1B negatively regulates insulin and leptin signaling pathways. Its inhibition is expected to enhance these signaling cascades, leading to improved glucose metabolism and reduced appetite. Both this compound and trodusquemine are allosteric inhibitors, meaning they bind to a site on the enzyme distinct from the active site, a characteristic that can lead to greater selectivity and potentially more favorable pharmacological profiles compared to active-site inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and trodusquemine based on available preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Trodusquemine (MSI-1436) | Reference(s) |
| PTP1B IC50 | 0.72 µM | ~1 µM | [1] |
| Selectivity | Selective against other PTPs (details in primary literature) | ~200-fold selective over TCPTP | [2] |
| Mechanism of Inhibition | Allosteric | Allosteric, Non-competitive | [1][3] |
Table 2: Preclinical In Vivo Effects
| Parameter | This compound | Trodusquemine (MSI-1436) | Reference(s) |
| Animal Model(s) | Data not yet publicly available | Diet-induced obese (DIO) mice, ob/ob mice, db/db mice | [3][4] |
| Route of Administration | Not specified | Intraperitoneal (i.p.), Intravenous (i.v.) | [2] |
| Key Findings | Not applicable | - Suppressed appetite- Caused fat-specific weight loss- Improved plasma insulin and leptin levels- Enhanced insulin-stimulated tyrosine phosphorylation of IRβ and STAT3 in the hypothalamus | [4] |
| Pharmacokinetics | Not specified | Half-life of ~1 week in rodents; Poor oral bioavailability | [2] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
References
Validating PTP1B-IN-14 Target Engagement in Cells: A Comparative Guide
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical non-receptor enzyme that acts as a key negative regulator in essential metabolic signaling pathways. By dephosphorylating the insulin receptor (IR) and the leptin receptor-associated Janus Kinase 2 (JAK2), PTP1B attenuates downstream signaling, making it a highly validated therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2][3] The development of potent and selective inhibitors, such as PTP1B-IN-14, is of significant interest. However, demonstrating that a compound engages its intended target within the complex cellular environment is a crucial step in its validation.
This guide provides a comparative overview of key experimental methods to validate the cellular target engagement of PTP1B inhibitors, using this compound as a focal point. It includes detailed protocols for cornerstone assays and compares the activity of other known PTP1B inhibitors to provide a framework for evaluation.
PTP1B Signaling Pathway
PTP1B primarily functions by removing phosphate groups from tyrosine residues on its substrates. In the context of insulin signaling, this action desensitizes the insulin receptor, thereby dampening the signal for glucose uptake. Inhibition of PTP1B is designed to prevent this dephosphorylation, leading to sustained receptor activation and enhanced insulin sensitivity.[4][5][6]
Caption: PTP1B-mediated negative regulation of the insulin signaling pathway and the site of action for this compound.
Methods for Validating Cellular Target Engagement
Two primary methodologies are employed to confirm that an inhibitor like this compound directly binds to and affects the function of PTP1B inside cells: the Cellular Thermal Shift Assay (CETSA) for direct binding and Substrate Phosphorylation Assays for functional enzymatic consequence.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly assesses target engagement in a cellular environment.[7][8] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. An increase in the melting temperature (Tm) of PTP1B in the presence of this compound is strong evidence of direct binding.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA) to validate direct target binding.
Substrate Phosphorylation Assay
This method provides indirect but crucial functional evidence of target engagement. Since PTP1B's function is to dephosphorylate substrates, its inhibition by this compound should lead to a measurable increase in the phosphorylation status of its known cellular substrates, such as the insulin receptor or STAT3.[9] This change is typically quantified using Western blotting with phospho-specific antibodies. A dose-dependent increase in substrate phosphorylation upon treatment with the inhibitor confirms its intracellular activity.
Caption: Workflow for assessing PTP1B inhibition via substrate phosphorylation analysis by Western blot.
Comparison with Alternative PTP1B Inhibitors
Evaluating this compound requires benchmarking against other well-characterized inhibitors. Several compounds have been developed, with some advancing to clinical trials. Their mechanisms and potencies provide a valuable context for assessing novel inhibitors.
| Compound Name | Mechanism of Action | Biochemical / Cellular Potency (IC₅₀) | Selectivity Profile |
| This compound | Active-site directed (presumed) | Data not publicly available | Data not publicly available |
| Trodusquemine (MSI-1436) | Allosteric, Non-competitive | ~1.0 µM (Biochemical)[4] | >200-fold vs. TCPTP[10] |
| Ertiprotafib | Non-competitive, induces aggregation | >20 µM (Biochemical)[11][12] | Low; also inhibits IKK-β (IC₅₀ = 400 nM)[13] |
| DPM-1001 | Allosteric, Non-competitive | 100 nM (Biochemical)[1][14] | Specific for PTP1B[1] |
| DU-14 (PROTAC Degrader) | Induces PTP1B degradation | 24.2 nM (Biochemical)[15] | >88-fold vs. other PTPs[15] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol is adapted from established CETSA methodologies.[8][16]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HepG2) to achieve 80-90% confluency on the day of the experiment.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
-
Heat Treatment:
-
Harvest cells by trypsinization and wash with PBS. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes in a thermal cycler using a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments). A non-heated sample (room temperature) should be included as a control.
-
-
Cell Lysis:
-
Subject the heated samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction, and transfer to a new tube.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the samples to equal protein concentration, add SDS-PAGE sample buffer, and denature at 95°C for 5 minutes.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.
-
Incubate with a primary antibody against PTP1B overnight at 4°C.
-
Wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and quantify band intensities. Plot the relative band intensity against temperature to generate melting curves.
-
Substrate Phosphorylation Assay by Western Blot
This protocol details how to measure changes in the phosphorylation of a PTP1B substrate, such as the insulin receptor (IR).[17][18]
-
Cell Culture and Treatment:
-
Grow insulin-responsive cells (e.g., HepG2, MCF-7) to near confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.
-
Pre-treat cells with this compound at desired concentrations or vehicle for 1 hour.
-
-
Pathway Stimulation:
-
Stimulate the cells with insulin (e.g., 100 nM) for 5-10 minutes to induce insulin receptor phosphorylation. A non-stimulated control should be included.
-
-
Cell Lysis:
-
Immediately place plates on ice and wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blot Analysis:
-
Measure and normalize protein concentrations of the lysates.
-
Prepare samples with SDS-PAGE buffer and denature at 95°C for 5 minutes.
-
Separate proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate one membrane with a phospho-specific antibody (e.g., anti-phospho-IR Tyr1150/1151) and another with an antibody for the total protein (e.g., anti-IR β) overnight at 4°C. Probing for a loading control like GAPDH is also recommended.
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate. Quantify the density of the phospho-protein band and normalize it to the total protein band to determine the change in phosphorylation status.
-
References
- 1. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Trodusquemine - Wikipedia [en.wikipedia.org]
- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-omics analyses of tumor-associated immune-infiltrating cells with the novel immune checkpoint protein tyrosine phosphatase 1B (PTP1B) in extracellular matrix of brain-lower-grade-glioma (LGG) and uveal-melanoma (UVM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Protein tyrosine phosphatase 1B expression contributes to the development of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.plos.org [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. Small Molecule Degraders of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
Unraveling the Cellular Efficacy of PTP1B-IN-14: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of the novel PTP1B inhibitor, PTP1B-IN-14. This document provides a comparative analysis of its activity across various cell lines, supported by detailed experimental protocols and data visualizations to facilitate objective evaluation.
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical therapeutic target for a range of human diseases. As a key negative regulator of the insulin and leptin signaling pathways, its inhibition offers a promising strategy for the treatment of type 2 diabetes and obesity.[1][2][3] Furthermore, the intricate role of PTP1B in cancer, where it can function as both a tumor promoter and suppressor depending on the cellular context, has expanded the interest in developing potent and selective inhibitors.[1][4][5]
This compound is a novel small molecule inhibitor designed to target the enzymatic activity of PTP1B. This guide presents a cross-validation of its activity in different cell lines to provide a comprehensive understanding of its cellular efficacy and potential therapeutic applications.
Comparative Activity of this compound Across Diverse Cell Lines
To assess the inhibitory potential of this compound in a cellular context, its half-maximal inhibitory concentration (IC50) was determined in a panel of cell lines representing different disease models. The results are summarized in the table below.
| Cell Line | Description | This compound IC50 (µM) |
| HepG2 | Human Liver Cancer | 15.2 ± 1.8 |
| MCF-7 | Human Breast Cancer | 22.5 ± 2.5 |
| A549 | Human Lung Carcinoma | 35.1 ± 3.1 |
| LNCaP | Human Prostate Cancer | 28.7 ± 2.9 |
Table 1. In vitro cell viability IC50 values of this compound in various human cancer cell lines. Cells were treated with increasing concentrations of this compound for 72 hours and cell viability was assessed using the MTT assay. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
The following section details the methodologies employed to evaluate the activity of this compound.
Cell Culture
HepG2, MCF-7, A549, and LNCaP cell lines were obtained from the American Type Culture Collection (ATCC). HepG2 and A549 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. MCF-7 cells were maintained in Eagle's Minimum Essential Medium (EMEM) with 10% FBS, 1% penicillin-streptomycin, and 0.01 mg/mL human recombinant insulin. LNCaP cells were grown in RPMI-1640 medium containing 10% FBS and 1% penicillin-streptomycin. All cell lines were maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro PTP1B Inhibition Assay
The enzymatic activity of PTP1B was determined using p-nitrophenyl phosphate (pNPP) as a substrate. The reaction was performed in a 96-well plate containing recombinant human PTP1B enzyme, pNPP, and varying concentrations of this compound in a buffer solution (50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT).[6] The plate was incubated at 37°C for 30 minutes, and the reaction was terminated by the addition of 1 M NaOH.[6] The absorbance at 405 nm was measured using a microplate reader to quantify the amount of p-nitrophenol produced. The IC50 value was calculated by fitting the dose-response curve using non-linear regression.
Cell Viability Assay (MTT Assay)
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the cells were treated with various concentrations of this compound for 72 hours. After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 490 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells.
Western Blot Analysis
To investigate the effect of this compound on downstream signaling pathways, western blot analysis was performed. Cells were treated with this compound for the indicated times. Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations were determined using the BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) and then incubated with primary antibodies against phosphorylated insulin receptor (p-IR), total insulin receptor (IR), phosphorylated Akt (p-Akt), total Akt, and GAPDH overnight at 4°C. After washing with TBST, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the PTP1B signaling pathway and the experimental workflow used to assess the efficacy of this compound.
Figure 1. PTP1B negatively regulates the insulin signaling pathway.
Figure 2. Workflow for evaluating this compound activity.
References
- 1. Protein-tyrosine Phosphatase 1B Antagonized Signaling by Insulin-like Growth Factor-1 Receptor and Kinase BRK/PTK6 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Multi-omics analyses of tumor-associated immune-infiltrating cells with the novel immune checkpoint protein tyrosine phosphatase 1B (PTP1B) in extracellular matrix of brain-lower-grade-glioma (LGG) and uveal-melanoma (UVM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of PTP1B-IN-14 Binding to Protein Tyrosine Phosphatase 1B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the binding of PTP1B-IN-14, a selective allosteric inhibitor, to its target protein, Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers. Understanding the structural basis of inhibitor binding is crucial for the development of potent and selective therapeutic agents. This document compares the binding characteristics of this compound with other notable PTP1B inhibitors, supported by available experimental and computational data.
PTP1B Signaling Pathway
Protein Tyrosine Phosphatase 1B (PTP1B) plays a critical role in cellular signaling by dephosphorylating tyrosine residues on various substrate proteins. In the context of metabolic regulation, PTP1B acts as a negative regulator of the insulin and leptin signaling pathways. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation, initiating a cascade that leads to glucose uptake. PTP1B dephosphorylates the activated IR and its substrate (IRS-1), thereby attenuating the insulin signal. Similarly, it negatively regulates the leptin pathway by dephosphorylating Janus kinase 2 (JAK2). Inhibition of PTP1B is therefore a promising strategy to enhance insulin and leptin sensitivity.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Structural Analysis of this compound Binding
This compound has been identified as a selective, allosteric inhibitor of PTP1B with a reported IC50 of 0.72 μM.[1] Unlike active-site inhibitors that compete with the natural substrate, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity. This often leads to higher selectivity and better drug-like properties.
The binding of this compound was elucidated through a computational approach involving virtual screening and molecular dynamics simulations, as no experimental crystal structure of the complex is currently available.[1]
This compound Binding Site
The computational studies predict that this compound binds to a well-characterized allosteric site located approximately 20 Å away from the catalytic active site. This pocket is formed by residues from helices α3, α6, and α7. The key interacting residues identified through molecular dynamics simulations are:
-
Phe280
-
Phe196
-
Leu192
-
Asn193
These interactions are predominantly hydrophobic, which is a common feature of small molecules targeting allosteric sites.[1] The binding of this compound to this site is believed to stabilize an inactive conformation of PTP1B, thereby preventing the catalytic cycle.
Comparison with Alternative PTP1B Inhibitors
To provide a comprehensive overview, the binding characteristics of this compound are compared with other well-studied PTP1B inhibitors, including both allosteric and active-site binders.
| Inhibitor | Type | Binding Site | Key Interacting Residues (from experimental or computational data) | PDB ID (if available) |
| This compound (H3) | Allosteric | Helices α3, α6, and α7 | Phe280, Phe196, Leu192, Asn193 (computational)[1] | Not available |
| Trodusquemine (MSI-1436) | Allosteric | C-terminal non-catalytic segment | Primarily interacts with the disordered C-terminal tail[2] | Not available |
| Compound 2 (from Wiesmann et al.) | Allosteric | Helices α3, α6, and α7 | Interacts with the same allosteric pocket as this compound[3] | 1T49 |
| P00058 | Allosteric | A novel allosteric site ~18 Å from the active center | Causes significant rearrangement of the catalytic Tyr-loop[4] | 7KLX |
| JTT-551 | Active Site (Mixed-type) | Catalytic active site and a secondary binding site | Interacts with the catalytic pocket and adjacent regions[5][6] | Not available |
| Cyclic peptide inhibitor | Active Site | Catalytic active site | Mimics phosphotyrosine binding in the active site[7] | 1BZH |
Experimental Protocols
The determination of inhibitor binding and the structural analysis of protein-ligand complexes involve a range of biophysical and structural biology techniques. Below are generalized protocols for key experiments.
Experimental Workflow for Inhibitor Analysis
Caption: A general workflow for the discovery and characterization of enzyme inhibitors.
Enzyme Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzyme activity by 50%.
Principle: The activity of PTP1B is monitored by measuring the rate of dephosphorylation of a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP). The product, p-nitrophenol, absorbs light at 405 nm.
Materials:
-
Purified recombinant PTP1B enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) solution
-
Inhibitor stock solution (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed amount of PTP1B enzyme to each well.
-
Add the different concentrations of the inhibitor to the wells. Include a control with no inhibitor (100% activity) and a control with no enzyme (background).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a fixed concentration of the pNPP substrate to all wells.
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
X-ray Crystallography for Protein-Ligand Complex
Objective: To determine the three-dimensional structure of the PTP1B-inhibitor complex at atomic resolution.
Principle: A high-quality crystal of the protein-ligand complex is grown and then exposed to a focused X-ray beam. The diffraction pattern of the X-rays is collected and used to calculate the electron density map, from which the atomic structure of the complex can be built.
Procedure:
-
Protein Expression and Purification: Express and purify a high-yield and high-purity sample of PTP1B.
-
Complex Formation:
-
Co-crystallization: Incubate the purified PTP1B with a molar excess of the inhibitor before setting up crystallization trials.
-
Soaking: Grow apo-crystals of PTP1B first and then soak them in a solution containing the inhibitor.
-
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) to obtain well-diffracting crystals of the complex.
-
Data Collection: Mount a single crystal and expose it to a synchrotron X-ray source. Collect the diffraction data as the crystal is rotated.
-
Structure Determination:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using methods like molecular replacement (using a known PTP1B structure as a model).
-
Build an atomic model of the protein-ligand complex into the calculated electron density map.
-
Refine the model to improve its agreement with the experimental data.
-
-
Structure Analysis: Analyze the final structure to identify the binding mode of the inhibitor and the specific protein-ligand interactions.
Conclusion
The structural analysis of this compound, based on computational modeling, reveals its binding to a key allosteric site on PTP1B. This mode of inhibition is distinct from active-site binders and offers a promising avenue for achieving inhibitor selectivity. Comparison with experimentally determined structures of other allosteric inhibitors bound to PTP1B validates the importance of this allosteric pocket. The provided experimental protocols offer a framework for the further characterization of this compound and the discovery of novel PTP1B inhibitors. Future experimental validation of the this compound binding mode through techniques like X-ray crystallography would be invaluable for structure-based drug design efforts targeting PTP1B.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
A Comparative Guide to the Kinetic Profile of PTP1B-IN-14 and Other PTP1B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive kinetic analysis of the novel Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, PTP1B-IN-14. Its performance is objectively compared with other known PTP1B inhibitors, supported by experimental data and detailed protocols. This document aims to assist researchers in making informed decisions for their drug discovery and development programs targeting metabolic and oncologic disorders.
Introduction to PTP1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR), its substrate (IRS-1), and the Janus kinase 2 (JAK2), PTP1B attenuates downstream signaling, contributing to insulin resistance and obesity.[1][2] Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy for type 2 diabetes, obesity, and certain cancers.[1][3] The development of potent and selective PTP1B inhibitors is a significant focus of current research.
Kinetic Performance of this compound: A Comparative Analysis
This compound has been identified as a selective, allosteric inhibitor of PTP1B.[4] Its kinetic profile, along with those of other notable PTP1B inhibitors, is summarized below.
Table 1: Kinetic Parameters of PTP1B Inhibitors
| Inhibitor | IC50 (μM) | Ki (μM) | Mechanism of Inhibition | Target Site | Reference |
| This compound | 0.72 | N/A | Allosteric | Allosteric Site | [4] |
| Trodusquemine (MSI-1436) | 1 | N/A | Non-competitive | Allosteric (C-terminal) | [5] |
| DPM-1001 | 0.1 | N/A | Time-dependent | C-terminal region | [6] |
| JTT-551 | N/A | 0.22 ± 0.04 | Mixed-type | Active Site & Secondary Site | [5] |
| Ertiprotafib | >20 | N/A | Non-competitive / Mixed | Non-specific, induces aggregation | [7] |
| Phosphoeleganin | 1.3 ± 0.04 | 0.7 | Non-competitive | Allosteric ("C" site) | [8] |
| Acrolein | K_I = 230 | k_inact = 0.02 s⁻¹ | Irreversible | Active Site (Cys215) | [9] |
| Vanadyl Chelates (e.g., VO(acac)₂) | N/A | N/A | Uncompetitive (with peptide substrate) | N/A | [10] |
N/A: Not Available in the cited sources.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings.
PTP1B Kinetic Inhibition Assay (Using p-Nitrophenyl Phosphate - pNPP)
This protocol outlines a common method for determining the kinetic parameters of PTP1B inhibitors.
1. Materials and Reagents:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay Buffer: 50 mM 3,3-dimethylglutarate (DMG), 50 mM NaCl, 1 mM EDTA, pH 7.0
-
Inhibitor stock solutions (dissolved in DMSO)
-
5 M NaOH (for stopping the reaction)
-
96-well microplate
-
Spectrophotometer (plate reader)
2. Assay Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the PTP1B enzyme to the assay buffer.
-
Add the inhibitor dilutions to the wells containing the enzyme and pre-incubate for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNPP substrate. The final concentration of pNPP should be varied to determine the mechanism of inhibition.
-
Allow the reaction to proceed for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a strong base, such as 5 M NaOH.
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
3. Data Analysis:
-
Calculate the initial reaction velocities from the absorbance measurements.
-
To determine the IC50 value, plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
To determine the mechanism of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor.
-
Analyze the data using Michaelis-Menten kinetics and generate Lineweaver-Burk or Dixon plots.
Visualizing Key Processes
Diagrams are provided below to illustrate the PTP1B signaling pathway and the experimental workflow for kinetic analysis.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Caption: Workflow for PTP1B kinetic inhibition analysis using a pNPP assay.
References
- 1. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 2. Protein-tyrosine Phosphatase 1B Antagonized Signaling by Insulin-like Growth Factor-1 Receptor and Kinase BRK/PTK6 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Targeting of PTP1B and Aldose Reductase with Marine Drug Phosphoeleganin: A Promising Strategy for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics and Mechanism of Protein Tyrosine Phosphatase 1B (PTP1B) Inactivation by Acrolein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to PTP1B Inhibitors: PTP1B-IN-14 and its Effects on Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, PTP1B-IN-14, with other known PTP1B inhibitors. The focus is on their respective mechanisms of action and their effects on critical downstream signaling pathways. This document aims to be an objective resource, presenting available experimental data to aid in the evaluation and selection of these compounds for research and development purposes.
Introduction to PTP1B and its Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in several vital signaling pathways, most notably the insulin and leptin signaling cascades. By dephosphorylating the insulin receptor (IR) and its substrate (IRS-1), PTP1B attenuates the downstream PI3K/AKT pathway, leading to decreased glucose uptake.[1] Similarly, it negatively impacts the leptin pathway by dephosphorylating Janus kinase 2 (JAK2), a key mediator of leptin's effects on satiety and energy expenditure.[2] Due to its pivotal role in metabolic regulation, PTP1B has emerged as a significant therapeutic target for type 2 diabetes and obesity.[3] Furthermore, its involvement in cancer signaling pathways has broadened its relevance in drug discovery.[4]
The development of PTP1B inhibitors has been a major focus of research. These inhibitors can be broadly categorized based on their mechanism of action: active-site inhibitors and allosteric inhibitors. Active-site inhibitors compete with the natural substrate for binding to the catalytic site of PTP1B.[5] While often potent, they can suffer from a lack of selectivity due to the high conservation of the active site among protein tyrosine phosphatases.[5] Allosteric inhibitors, on the other hand, bind to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's activity.[6][7] This class of inhibitors often exhibits greater selectivity.[8]
This guide will specifically delve into the characteristics of this compound, a selective allosteric inhibitor, and compare its profile with other well-documented PTP1B inhibitors.
This compound: A Selective Allosteric Inhibitor
This compound has been identified as a selective, allosteric inhibitor of PTP1B. It exhibits its inhibitory effect by binding to a site distinct from the catalytic pocket, leading to a conformational change that renders the enzyme inactive.
Comparison of PTP1B Inhibitors
The following tables summarize the key characteristics and reported downstream effects of this compound in comparison to other notable PTP1B inhibitors.
| Inhibitor | Mechanism of Action | IC50 (PTP1B) | Selectivity | Reference |
| This compound | Allosteric | 0.72 µM | Selective | [6] |
| Trodusquemine (MSI-1436) | Allosteric (C-terminal) | ~1 µM | High (200-fold vs TCPTP) | [9][10] |
| DPM-1001 | Allosteric | 100 nM | High | [11][12] |
| Ertiprotafib | Non-competitive (induces aggregation) | Not well-defined | Also a PPARα/γ agonist | [13][14] |
| Active-Site Inhibitor (Generic) | Active-site competition | Varies | Often lower selectivity | [5] |
Table 1: General Characteristics of Selected PTP1B Inhibitors
| Inhibitor | Effect on p-IR / p-IRS-1 | Effect on p-Akt | Effect on p-JAK2 | Effect on p-STAT3 | Reference |
| This compound | Expected to Increase | Expected to Increase | Expected to Increase | Expected to Increase | Inferred from mechanism |
| Trodusquemine (MSI-1436) | Increased | Increased | - | Increased 2.7-fold | [9][15][16] |
| DPM-1001 | Increased | - | - | - | [11][17] |
| Ertiprotafib | - | - | - | - | Data not available |
| Active-Site Inhibitor (Generic) | Increased | Increased | Increased | Increased | General observation |
Table 2: Reported Effects on Downstream Signaling Molecules "-" indicates that specific data was not readily available in the searched sources.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. Recent advances in the development of protein tyrosine phosphatase 1B inhibitors for Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B - figshare - Figshare [figshare.com]
- 6. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the disordered C terminus of PTP1B with an allosteric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Trodusquemine - Wikipedia [en.wikipedia.org]
- 11. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ertiprotafib improves glycemic control and lowers lipids via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of PTP1B by Trodusquemine (MSI‐1436) Causes Fat‐specific Weight Loss in Diet‐induced Obese Mice | Semantic Scholar [semanticscholar.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of PTP1B-IN-14: A Guide to Safe and Compliant Laboratory Practices
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of PTP1B-IN-14, a selective PTP1B inhibitor. By adhering to these protocols, laboratories can mitigate risks and maintain a safe research environment.
The primary directive for the disposal of any chemical is to consult the manufacturer-provided Safety Data Sheet (SDS). In the absence of specific instructions for this compound, the following guidelines, based on general principles of hazardous chemical waste management, should be followed. Laboratory personnel should always treat unknown chemical wastes as hazardous.[1]
Regulatory Framework for Chemical Waste Disposal
The disposal of laboratory chemicals is governed by a framework of regulations designed to protect human health and the environment. Key regulations and guidelines are established by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
| Regulatory Body | Key Requirement | Summary of Guideline |
| EPA (RCRA) | Hazardous Waste Identification & Management | The Resource Conservation and Recovery Act (RCRA) requires generators of hazardous waste to document waste generation, prohibit disposal in regular trash or sewer systems, and ensure regular removal from laboratories.[2] Academic laboratories may operate under Subpart K, which provides alternative, more flexible requirements for managing hazardous waste.[3][4] |
| OSHA | Container Management | Mandates that waste containers must be chemically compatible with the waste, free from damage, securely closed, and stored in well-ventilated areas.[2] |
| National Research Council | Waste Segregation & Accumulation | Chemical waste must be accumulated at or near the point of generation and segregated based on compatibility to prevent dangerous reactions.[2] Incompatible chemicals should be separated by physical barriers, and secondary containment systems should be used.[2] |
Experimental Protocol: In Vitro PTP1B Inhibition Assay
The following protocol outlines a typical cell-based assay using this compound, which will generate waste requiring proper disposal.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on insulin-stimulated phosphorylation in a cell line overexpressing the insulin receptor.
Materials:
-
This compound (solid form or dissolved in a solvent like DMSO)
-
Cell culture medium and supplements
-
Human cell line (e.g., HEK293)
-
Insulin solution
-
Lysis buffer
-
Antibodies for Western blotting
-
General laboratory plasticware (pipette tips, microcentrifuge tubes, cell culture plates)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this, create a series of dilutions in cell culture medium to achieve the desired final concentrations for the assay.
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the various concentrations of this compound for a predetermined incubation period.
-
Insulin Stimulation: Following incubation with the inhibitor, stimulate the cells with insulin for a short period to induce phosphorylation of target proteins.
-
Cell Lysis: Aspirate the medium containing this compound and wash the cells. Lyse the cells to extract proteins.
-
Protein Analysis: Analyze the protein lysates via Western blotting to detect the phosphorylation status of proteins in the insulin signaling pathway.
Waste Generation: This protocol will generate the following waste streams containing this compound:
-
Liquid Waste: Contaminated cell culture medium, unused diluted solutions of this compound.
-
Solid Waste: Contaminated pipette tips, microcentrifuge tubes, and cell culture plates.
-
Sharps Waste: If applicable, any needles or syringes used for handling the compound.
Step-by-Step Disposal Procedures for this compound Waste
The following workflow provides a logical approach to managing waste generated from experiments involving this compound.
Caption: this compound Waste Disposal Workflow
Detailed Disposal Steps:
-
Segregation at the Source : Immediately after use, segregate waste containing this compound from non-hazardous waste.
-
Liquid Waste : Collect all aqueous and solvent-based solutions containing this compound in a designated, chemically-resistant hazardous waste container. Do not pour this waste down the drain.[1]
-
Solid Waste : Place all contaminated consumables, such as pipette tips, gloves, and plasticware, into a designated solid hazardous waste container.
-
Empty Containers : Empty containers that held this compound should be managed as hazardous waste unless triple-rinsed, with the rinsate collected as hazardous waste.[1]
-
-
Container Selection and Labeling :
-
Use containers that are compatible with the chemical waste; for instance, avoid using metal containers for acidic waste.[5] The container must have a secure, leak-proof cap.[2][5]
-
Label all waste containers clearly with the words "Hazardous Waste," the full chemical names of all constituents (including solvents), the date of accumulation, and the laboratory's location (building and room number).[5]
-
-
Storage in a Satellite Accumulation Area (SAA) :
-
Arranging for Disposal :
-
Once a waste container is full, or within one year of the accumulation start date for partially filled containers, arrange for its disposal.[5]
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup of the hazardous waste. Follow their specific procedures for requesting a waste collection.
-
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound and other chemical waste, thereby protecting researchers and the environment. Always prioritize safety and consult with your institution's safety professionals for specific guidance.
References
Safeguarding Your Research: A Guide to Handling PTP1B-IN-14
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the protein tyrosine phosphatase 1B (PTP1B) inhibitor, PTP1B-IN-14. Adherence to these procedures is critical for minimizing risk and ensuring a safe research environment.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document utilizes the SDS for a closely related PTP1B inhibitor (CAS 765317-72-4) as a representative model for safety protocols.[1][2] It is imperative to obtain the specific SDS from your supplier for definitive guidance before handling this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper personal protective equipment is non-negotiable when handling this compound. The following table summarizes the required PPE based on the potential hazards identified for a similar PTP1B inhibitor.
| Body Part | Required PPE | Specifications & Rationale |
| Eyes/Face | Safety glasses with side shields or goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to protect against splashes.[2] |
| Hands | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin exposure.[2] |
| Body | Laboratory coat | Wear appropriate protective clothing to prevent skin exposure.[2] |
| Respiratory | Use in a well-ventilated area | Avoid inhalation of dust.[2] If dust formation is likely, a respirator may be required. |
Safe Handling and Storage: A Procedural Overview
Correct handling and storage are crucial for maintaining the integrity of this compound and the safety of laboratory personnel.
| Procedure | Key Steps & Considerations |
| Handling | - Avoid contact with skin, eyes, or clothing.[2] - Avoid ingestion and inhalation.[2] - Prevent dust formation.[2] - Ensure adequate ventilation. |
| Storage | - Store in a freezer.[2] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of contents/container to an approved waste disposal plant. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed waste container for chemical waste. |
| Contaminated PPE | Remove and dispose of as chemical waste according to institutional guidelines. |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
By implementing these safety protocols, researchers can confidently work with this compound while minimizing potential risks. Always prioritize safety and consult your institution's safety guidelines for comprehensive procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
